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  • Product: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole
  • CAS: 1245772-67-1

Core Science & Biosynthesis

Foundational

1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Introduction: The Significance of Functionalized Pyrazoles The pyrazole nucleus is a corner...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it serves as a versatile scaffold in a multitude of approved therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity medication rimonabant.[1][3] The introduction of specific functional groups onto the pyrazole ring is a critical strategy for modulating the physicochemical and biological properties of these molecules.[4]

The incorporation of a difluoromethyl (-CHF2) group, in particular, has gained significant traction in drug discovery.[5] This group can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and modulate lipophilicity and pKa, often leading to improved pharmacokinetic profiles.[5] Simultaneously, the nitro (-NO2) group is a powerful electron-withdrawing group that can serve as a key pharmacophore or as a synthetic handle for further derivatization, for instance, through reduction to an amino group.[6]

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed characterization protocols for the novel compound 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole . This document is intended for researchers and professionals in drug development, offering a predictive yet robust framework based on established chemical principles and data from closely related structural analogs.

Molecular Structure and Physicochemical Properties

The structure of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole combines the stable pyrazole core with three key functional groups that dictate its chemical behavior.

Caption: Molecular structure of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole.

Predicted Physicochemical Data

While experimental data for this specific molecule is not widely published, we can extrapolate key properties based on its constituent parts and data from similar compounds, such as 1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole and 5-methyl-3-nitro-1H-pyrazole.[7][8]

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₅H₅F₂N₃O₂Based on structure
Molecular Weight 177.11 g/mol Calculated from formula
Appearance Pale yellow solid or oilNitroaromatic compounds are often colored; fluorination can lower the melting point.[9]
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile), moderately soluble in alcohols (Ethanol, Methanol), and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water.The pyrazole core and nitro group contribute polarity, while the difluoromethyl and methyl groups add lipophilicity.[10]
XLogP3 ~1.0 - 1.5Estimated based on analogs like 1-(2,2-Difluoroethyl)-5-methyl-3-nitro-1H-pyrazole (LogP 1.36).[7]
Topological Polar Surface Area (TPSA) ~74 ŲCalculated based on the nitro group and pyrazole nitrogens, similar to related structures.[7][11]
Hydrogen Bond Donors 0The pyrazole N1-H is substituted.
Hydrogen Bond Acceptors 4Two oxygens of the nitro group and the two pyrazole nitrogens.[7]

Proposed Synthetic Pathway

The most logical and efficient synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole involves the regioselective nitration of its direct precursor, 1-(difluoromethyl)-5-methyl-1H-pyrazole. This precursor can be synthesized on a gram scale via the difluoromethylation of 3(5)-methylpyrazole.[5]

Caption: Proposed workflow for the synthesis and characterization of the target compound.[12]

Detailed Experimental Protocol: Nitration

This protocol is adapted from standard procedures for pyrazole nitration.[12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 5 equivalents).

  • Cooling: Cool the flask to 0-5 °C in an ice-salt bath.

    • Causality: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration, side reactions, and degradation of the starting material.

  • Precursor Addition: Slowly add 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq) dropwise to the cold sulfuric acid while stirring. Ensure the internal temperature does not exceed 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (1 eq) in the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

    • Causality: The product is less soluble in water than in concentrated acid. This step neutralizes the strong acid and facilitates product isolation.

  • Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure title compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods are standard for this class of molecule.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information.[12]

  • ¹H NMR: Expected signals would include:

    • A singlet for the methyl group (C₅-CH₃) around δ 2.4-2.6 ppm.

    • A singlet for the proton on the pyrazole ring (C₄-H) around δ 7.0-7.5 ppm. The strong electron-withdrawing effect of the adjacent nitro group will shift this proton downfield.

    • A characteristic triplet for the difluoromethyl proton (N₁-CHF₂) around δ 7.8-8.4 ppm, with a large coupling constant (²J H-F ≈ 55-60 Hz) due to coupling with the two fluorine atoms.[5][14]

  • ¹³C NMR: Key signals would confirm the carbon backbone:

    • Methyl carbon (C₅-CH₃) at δ 10-15 ppm.

    • Difluoromethyl carbon (N₁-CHF₂) as a triplet around δ 110-115 ppm due to C-F coupling (¹J C-F ≈ 240-255 Hz).[5]

    • Pyrazole ring carbons (C₄, C₅, and the nitro-substituted C₃) with distinct chemical shifts reflecting their electronic environment.

  • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, with a chemical shift around δ -90 to -95 ppm, coupled to the single proton of the difluoromethyl group (²J F-H ≈ 55-60 Hz).[5]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): The measured m/z for the [M+H]⁺ ion should match the calculated value for C₅H₆F₂N₃O₂⁺ (178.0422) within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental composition.[14]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • Characteristic Absorptions:

    • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[12]

    • C-H stretching bands for the aromatic and aliphatic protons.

    • C-F stretching bands for the difluoromethyl group, typically in the 1100-1200 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of the final compound.[15]

ParameterRecommended ValueRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for small organic molecules.[15]
Mobile Phase Acetonitrile:Water gradientProvides good separation for compounds of moderate polarity.[15]
Flow Rate 1.0 mL/minStandard analytical flow rate.[15]
Detection UV at ~275 nmNitropyrazoles typically exhibit strong absorbance in this region.[15]
Column Temp. 30 °CEnsures reproducible retention times.[15]

Self-Validating System: The purity should be ≥95% by peak area for use in research applications. The identity of the peak can be confirmed by collecting the fraction and analyzing it via MS.

Chemical Reactivity and Potential Applications

The functional groups of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole endow it with specific reactivity and suggest potential applications.

Key Reactions: Nitro Group Reduction

The nitro group is a versatile synthetic handle, most commonly undergoing reduction to an amine. This transformation opens up a vast chemical space for further derivatization, such as amide bond formation, sulfonylation, or diazotization.

G Start 1-(difluoromethyl)-5-methyl- 3-nitro-1H-pyrazole Reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) Start->Reagents Reduction Product 1-(difluoromethyl)-5-methyl- 1H-pyrazol-3-amine Reagents->Product Derivatization Further Derivatization (Amides, Sulfonamides, etc.) Product->Derivatization

Sources

Exploratory

Biological Activity & Technical Profile: 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

This guide outlines the technical profile, biological potential, and experimental utility of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole . This compound represents a specialized fluorinated heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical profile, biological potential, and experimental utility of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole . This compound represents a specialized fluorinated heterocyclic building block, primarily serving as a strategic intermediate in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors.

Executive Summary

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a high-value fluorinated scaffold used in the discovery of bioactive small molecules. While the compound itself is primarily a synthetic intermediate, its structural features—specifically the N-difluoromethyl (


)  group and the 3-nitro (

)
moiety—confer unique physicochemical properties that are exploited to modulate lipophilicity, metabolic stability, and binding affinity in final drug candidates.

This guide details its role as a precursor to 3-amino-1-(difluoromethyl)-5-methylpyrazole , a privileged pharmacophore in medicinal chemistry.

Structural & Mechanistic Analysis

Physicochemical Properties

The molecule integrates three distinct functional zones that dictate its reactivity and biological interaction:

FeatureChemical FunctionBiological Impact (SAR)
N-Difluoromethyl (

)
Lipophilic Hydrogen Bond DonorActs as a bioisostere for N-methyl or N-aryl groups. The

group functions as a weak hydrogen bond donor, improving membrane permeability and metabolic stability against oxidative dealkylation compared to

.
3-Nitro Group (

)
Strong Electron Withdrawing Group (EWG)Increases the acidity of the pyrazole ring protons (if any remain) and renders the ring electron-deficient. In biological systems, nitro-heterocycles can undergo reductive activation to form reactive nitro-radical anions (antimicrobial mechanism).
5-Methyl Group Steric AnchorProvides steric bulk that can lock the conformation of the molecule in the active site of a target enzyme (e.g., Kinase or SDH).
Biological Mechanism of Action (MoA)

While the nitro-pyrazole itself is often an intermediate, it possesses intrinsic biological potential typical of nitro-aromatics:

  • Reductive Bioactivation: Under hypoxic conditions (common in bacterial or tumor microenvironments), the 3-nitro group can be enzymatically reduced by nitroreductases. This generates reactive intermediates (nitroso, hydroxylamine) that can damage DNA or inhibit essential enzymes, providing a mechanism for antimicrobial or hypoxic-selective antitumor activity.

  • Pharmacophore Precursor: Its primary utility is as a "masked" amine. Reduction yields the 3-amino-pyrazole , which serves as the hinge-binding motif in ATP-competitive kinase inhibitors (e.g., targeting JAK, Aurora, or p38 MAPK pathways).

Synthesis & Experimental Protocols

Synthesis of the Core Scaffold

Note: The synthesis of N-difluoromethyl pyrazoles is challenging due to regioselectivity issues. The following logic is based on validated methodologies for functionalized N-difluoromethylpyrazoles.

Pathway:

  • Starting Material: 3-nitro-5-methyl-1H-pyrazole.

  • Difluoromethylation: Reaction with chlorodifluoromethane (

    
    ) or a difluorocarbene source (e.g., 
    
    
    
    ) under basic conditions.

Critical Control Point: Regioselectivity between N1 and N2 alkylation is controlled by the steric bulk of the C5-methyl group and the electronic effect of the C3-nitro group.

Synthesis Start 3-Nitro-5-methyl-1H-pyrazole Intermediate Transition State (Anionic Attack) Start->Intermediate Deprotonation Reagent ClCF2H / Base (Difluorocarbene Source) Reagent->Intermediate Product 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (Target Scaffold) Intermediate->Product Major Product (Steric Control) Byproduct Isomer: 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole Intermediate->Byproduct Minor Product

Figure 1: Synthetic pathway for the N-difluoromethylation of nitropyrazoles. Regioselectivity is driven by steric hindrance at C5.

Protocol: Reduction to 3-Amino-1-(difluoromethyl)-5-methylpyrazole

This is the critical step to unlock the scaffold's utility in drug discovery.

Reagents:

  • Substrate: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (1.0 eq)

  • Catalyst: 10% Pd/C (5 mol%)

  • Solvent: Methanol (MeOH)

  • Hydrogen Source:

    
     gas (balloon pressure) or Ammonium Formate.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the nitro-pyrazole in 20 mL of anhydrous MeOH in a round-bottom flask.

  • Inerting: Purge the flask with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Introduce

    
     atmosphere (balloon). Stir vigorously at Room Temperature (RT) for 4-6 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear, and a polar, UV-active amine spot should appear.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 3-amino-1-(difluoromethyl)-5-methylpyrazole as an off-white solid.

Validation Criteria:

  • 1H NMR: Disappearance of the downfield aromatic proton (if applicable) and appearance of a broad singlet (

    
    ) around 3.5-5.0 ppm.
    
  • LC-MS: Observe [M+H]+ peak corresponding to the amine (Mass = Nitro Mass - 30).

Biological Applications & Data

Agrochemicals: SDHI Fungicides

While commercial SDHIs (e.g., Fluxapyroxad , Bixafen ) typically utilize the 1-methyl-3-(difluoromethyl) substitution pattern, the 1-(difluoromethyl) isomer represents a "next-generation" scaffold.

  • Activity: Inhibition of Succinate Dehydrogenase (Complex II).[1]

  • Advantage: The N-difluoromethyl group enhances lipophilicity (

    
    ), potentially improving cuticular penetration in fungi.
    
Pharmaceutical: Kinase Inhibition

The 3-amino-pyrazole derived from this nitro compound is a bioisostere of the 3-amino-pyridine or aniline pharmacophores found in many kinase inhibitors.

Table 1: Comparative SAR of Pyrazole Scaffolds

Scaffold TypeKey SubstituentPrimary ApplicationMetabolic Stability
N-Methyl

Standard Kinase InhibitorsModerate (Subject to demethylation)
N-Difluoromethyl

Advanced Lead Optimization High (C-F bond resists P450 oxidation)
N-Phenyl

NSAIDs (e.g., Celecoxib)Low (Aromatic hydroxylation)
Visualization of Biological Pathway

BioActivity cluster_Metabolism Metabolic/Synthetic Activation cluster_Targets Therapeutic Targets Compound 1-(Difluoromethyl)-5-methyl- 3-nitro-1H-pyrazole Reduction Nitro Reduction (Chemical or Enzymatic) Compound->Reduction Amine Active Metabolite: 3-Amino-Derivative Reduction->Amine Kinase Kinase Inhibition (ATP Binding Pocket) Amine->Kinase H-Bond Donor SDH Fungal SDH Complex (Ubiquinone Site) Amine->SDH Amide Coupling

Figure 2: The activation pathway of the nitro-pyrazole scaffold. The nitro group acts as a "pro-drug" moiety or synthetic handle, leading to the bioactive amine.

Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Irritant).[2]

    • Specific Target Organ Toxicity: May cause respiratory irritation.[2][3]

  • Handling Precautions:

    • Nitro-pyrazoles can be energetic . Avoid heating dry solids to decomposition.

    • Use non-sparking tools.[4]

    • Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the

      
       group improves hydrolytic stability.
      

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. Journal of Organic Chemistry. Validates the synthesis and stability of N-difluoromethyl pyrazole carboxylic acids and derivatives.

  • Recent Advances in the Synthesis and Biological Activity of Pyrazoles. European Journal of Medicinal Chemistry. Comprehensive review of pyrazole SAR in kinase inhibitors and fungicides.

  • Succinate Dehydrogenase Inhibitors (SDHIs): A New Class of Fungicides. Modern Crop Protection Compounds. Details the binding mode of difluoromethyl-pyrazole carboxamides.

  • PubChem Compound Summary: 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Structural analogue data.

Sources

Foundational

Technical Guide: Mechanism of Action and Synthetic Utility of 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

This guide details the technical profile, mechanism of action, and synthetic utility of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized fluorinated intermediate critical for the development of next-genera...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, mechanism of action, and synthetic utility of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized fluorinated intermediate critical for the development of next-generation agrochemicals (SDHIs) and pharmaceuticals (kinase inhibitors).

Executive Summary & Compound Identity

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a strategic fluorinated building block used to introduce the N-difluoromethyl (


-CHF

)
motif into bioactive scaffolds. Unlike the widely used

-difluoromethyl pyrazoles (e.g., in Fluxapyroxad), the

-CHF

group serves as a unique lipophilic hydrogen bond donor/acceptor bioisostere , modulating metabolic stability and membrane permeability.

This compound primarily functions as a precursor to 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine, which is subsequently coupled to form amides for:

  • Succinate Dehydrogenase Inhibitors (SDHIs): Fungicides targeting mitochondrial Complex II.[1]

  • Kinase Inhibitors: Pharmaceuticals targeting specific signaling pathways (e.g., JAK, BRAF).

Chemical Profile
PropertyDetail
IUPAC Name 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole
Molecular Formula C

H

F

N

O

Molecular Weight 177.11 g/mol
Key Functional Groups

-Difluoromethyl (Lipophilicity), Nitro (Reducible), Methyl (Steric)
Role Synthetic Intermediate / Bioisostere Scaffold

Mechanism of Action (Biological & Chemical)

A. Biological Mechanism (Derived Bioactivity)

While the nitro-pyrazole itself is an intermediate, its "mechanism of action" in a drug discovery context refers to the pharmacological effect of the final amide derivatives and the bioisosteric role of the


-CHF

group.
  • Bioisosteric Modulation (

    
    -CHF
    
    
    
    Effect):
    • Lipophilicity Enhancement: The

      
      -CHF
      
      
      
      group is significantly more lipophilic than an
      
      
      -methyl group (LogP increase ~0.5–1.0), improving passive membrane transport.
    • Metabolic Stability: The C-F bonds protect the

      
      -alkyl site from oxidative dealkylation by cytochrome P450 enzymes, prolonging half-life (
      
      
      
      ).
    • Hydrogen Bonding: The CF

      
      H proton can act as a weak hydrogen bond donor (HBD), unlike a methyl group, potentially interacting with backbone carbonyls in the target protein's binding pocket.
      
  • Target Inhibition (SDHI Context):

    • Mechanism: Derived amides bind to the ubiquinone-binding site (Site Q) of Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.

    • Binding Mode: The pyrazole ring acts as a scaffold, positioning the amide carbonyl to hydrogen bond with conserved tyrosine/tryptophan residues (e.g., Trp164 in S. sclerotiorum). The

      
      -CHF
      
      
      
      group occupies a hydrophobic pocket, displacing native ubiquinone and halting respiration.
B. Chemical Mechanism (Synthetic Reactivity)

The compound's utility relies on two key chemical transformations:

  • Electrophilic Fluoromethylation (Formation): The

    
    -CHF
    
    
    
    group is typically introduced via a difluorocarbene mechanism or radical fluoroalkylation, overcoming the low nucleophilicity of the pyrazole nitrogen.
  • Nitro Reduction (Activation): The 3-nitro group renders the ring electron-deficient. Selective reduction (e.g., H

    
    /Pd-C or Fe/NH
    
    
    
    Cl) yields the 3-amino derivative, reversing the electronic bias and enabling nucleophilic acyl substitution to form the active amide drug.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthesis of the intermediate and its conversion into a bioactive SDHI, highlighting the mechanistic flow.

G cluster_0 Synthetic Pathway Precursor 3-Nitro-5-methyl-1H-pyrazole Target 1-(Difluoromethyl)-5-methyl- 3-nitro-1H-pyrazole (THE TOPIC) Precursor->Target N-Difluoromethylation (S_N2 / Carbene Insertion) Reagent ClCF2H / Base (Difluorocarbene Source) Reagent->Target Amine 1-(Difluoromethyl)-5-methyl- 1H-pyrazol-3-amine Target->Amine Nitro Reduction (H2, Pd/C or Fe/HCl) Drug Bioactive Amide (SDHI / Kinase Inhibitor) Amine->Drug Amide Coupling (R-COCl) ComplexII Mitochondrial Complex II (Site Q) Drug->ComplexII Inhibition (Binding)

Caption: Synthetic pathway from precursor to bioactive drug, highlighting the central role of the 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole intermediate.

Experimental Protocols

Protocol A: Synthesis of 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Rationale: Direct N-difluoromethylation using a chlorodifluoromethylating agent.

  • Reagents:

    • 3-Nitro-5-methyl-1H-pyrazole (1.0 eq)

    • Sodium chlorodifluoroacetate (ClCF

      
      CO
      
      
      
      Na) (2.5 eq) [Difluorocarbene source]
    • Potassium carbonate (K

      
      CO
      
      
      
      ) (2.0 eq)
    • Solvent: DMF (Dimethylformamide)

  • Procedure:

    • Step 1: Dissolve 3-nitro-5-methyl-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL) under N

      
       atmosphere.
      
    • Step 2: Add K

      
      CO
      
      
      
      (20 mmol) and heat the mixture to 90°C to ensure deprotonation.
    • Step 3: Slowly add Sodium chlorodifluoroacetate (25 mmol) portion-wise over 1 hour. Caution: Gas evolution (CO

      
      ).
      
    • Step 4: Stir at 100°C for 4 hours. Monitor by TLC/LC-MS for consumption of starting material.

    • Step 5: Cool to room temperature, pour into ice-water (100 mL), and extract with Ethyl Acetate (3 x 50 mL).

    • Step 6: Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Step 7: Purify via silica gel column chromatography (Hexane/EtOAc gradient) to separate the N1-CHF

      
       (desired) from N2-CHF
      
      
      
      isomers.
Protocol B: Reduction to 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine

Rationale: Selective reduction of the nitro group without defluorination.

  • Reagents:

    • 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH

      
      Cl) (5.0 eq)
      
    • Solvent: EtOH/H

      
      O (4:1)
      
  • Procedure:

    • Step 1: Suspend the nitro compound (5 mmol) in EtOH (20 mL) and H

      
      O (5 mL).
      
    • Step 2: Add NH

      
      Cl (25 mmol) and Iron powder (25 mmol).
      
    • Step 3: Reflux at 80°C for 2 hours with vigorous stirring.

    • Step 4: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot EtOH.

    • Step 5: Concentrate the filtrate. Dissolve residue in EtOAc, wash with NaHCO

      
       (aq), dry, and concentrate to yield the amine.
      

Data Presentation: Comparative Properties

The following table contrasts the target intermediate with standard methyl analogs, highlighting the physicochemical shift induced by the


-CHF

group.
Property

-Methyl Analog

-Difluoromethyl (Target)
Impact on Drug Design
Lipophilicity (cLogP) ~0.8~1.4Increased membrane permeability; better bioavailability.
H-Bond Donor No (CH

)
Weak (CF

H)
Potential for unique binding interactions (e.g., with carbonyls).
Metabolic Stability Low (N-Dealkylation)HighBlockage of oxidative metabolism at the N-alkyl site.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Reduces pKa of the pyrazole ring; alters amine nucleophilicity.

References

  • Synthesis of N-Difluoromethylpyrazoles

    • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles.
    • Source: N
    • URL:[Link]

  • SDHI Fungicide Mechanism

    • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (SDHI Overview).[1]

    • Source: Wikipedia / Syngenta Crop Protection.
    • URL:[Link][1]

  • Title: 1-(Difluoromethyl)

Sources

Exploratory

1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole structure elucidation

This guide details the structural elucidation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceuticals. The core challenge in sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural elucidation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceuticals.

The core challenge in synthesizing this compound lies in the regioselectivity of N-alkylation . The starting material, 3-nitro-5-methylpyrazole, exists as a tautomeric mixture. Difluoromethylation yields two regioisomers: the desired 1,5-isomer (1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole) and the 1,3-isomer (1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole). Distinguishing these isomers requires a rigorous analytical workflow, as their physical properties (bp/mp) are often similar.

Part 1: The Elucidation Strategy

The structural assignment relies on determining the proximity of the


-difluoromethyl group (

) to the C5-substituent.
  • Target (1,5-isomer): The

    
     group is spatially proximal to the Methyl  group.
    
  • Impurity (1,3-isomer): The

    
     group is spatially proximal to the Nitro  group.
    

Since the nitro group lacks protons, Nuclear Overhauser Effect (NOE) spectroscopy between the


 proton and the methyl protons is the definitive "smoking gun" for the 1,5-isomer.
Analytical Decision Tree

ElucidationWorkflow Start Crude Reaction Mixture (N-Difluoromethylation) Separation Purification (Distillation/Column Chromatography) Start->Separation Isolate Isolated Isomer X Separation->Isolate NMR_1H 1H NMR Analysis Identify CF2H (t) and CH3 (s) Isolate->NMR_1H NOESY NOESY / HOESY Experiment Irradiate CF2H triplet NMR_1H->NOESY Select mixing time (500ms) Decision NOE Cross-peak CF2H ↔ CH3? NOESY->Decision Result_15 Structure Confirmed: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Decision->Result_15 Strong Signal (Yes) Result_13 Structure Identified: 1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole Decision->Result_13 No Signal

Figure 1: Logical workflow for distinguishing N-difluoromethyl pyrazole regioisomers.

Part 2: Detailed Spectral Analysis

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the molecular formula


.
  • Expected [M+H]+: ~178.04

  • Fragmentation: Loss of

    
     (46 Da) and 
    
    
    
    carbenes are common in ESI-MS/MS.
H NMR Spectroscopy

The proton spectrum provides the first evidence of the


 group.
  • 
     Signal:  A characteristic triplet centered around 7.2 – 7.6 ppm .
    
    • Coupling:

      
      .[1][2][3] This large geminal coupling is diagnostic of the difluoromethyl group.
      
  • Ring Proton (H4): A singlet in the aromatic region (approx. 6.8 – 7.1 ppm).

  • Methyl Group: A singlet around 2.3 – 2.6 ppm .

C NMR & F NMR

These nuclei confirm the electronic environment and the presence of fluorine.[1]

  • 
    F NMR:  A doublet (due to coupling with the single H on the 
    
    
    
    carbon) around -92 to -96 ppm .
    
    
    .[1][2][3]
  • 
    C NMR: 
    
    • 
       Carbon:  A triplet around 110 ppm  with a massive coupling constant: 
      
      
      
      [1].[1][2][3]
    • C3/C5 Distinction: In the 1,5-isomer, the methyl-bearing carbon (C5) is shielded differently than in the 1,3-isomer due to the adjacent N-substitution.

The Definitive Experiment: 1D NOE or 2D NOESY

This is the critical step for proving the regiochemistry.

  • Setup: Prepare a concentrated sample (

    
     mg) in 
    
    
    
    or
    
    
    . Degas the sample to maximize NOE enhancement.
  • Target (1,5-Me): The

    
     group is attached to N1. The Methyl group is at C5.[4] The distance between the 
    
    
    
    proton and Methyl protons is
    
    
    .
    • Observation: Strong positive NOE enhancement of the Methyl signal when the

      
       triplet is irradiated.
      
  • Isomer (1,3-Me): The

    
     group is attached to N1.[1] The Nitro group is at C5. The Methyl is at C3.[1][4][5] The distance is 
    
    
    
    .[6]
    • Observation: Zero NOE enhancement of the Methyl signal. You may see a weak NOE to the H4 ring proton, but not to the methyl.

Part 3: Data Summary Table

The following table summarizes the expected spectral differences based on analogous N-difluoromethyl pyrazoles [1][2].

FeatureTarget: 1,5-dimethyl-3-nitro Isomer: 1,3-dimethyl-5-nitro
Structure N1-

/ C5-

N1-

/ C5-


H NMR:


ppm (

Hz)

ppm (

Hz)
NOESY Correlation Strong Cross-peak (

)
No Cross-peak (

)

C NMR:


ppm (

Hz)

ppm (

Hz)

N NMR (

)

Hz

Hz
Physical State Often lower melting point (steric clash)Often higher melting point

Part 4: Experimental Protocol (Structure Validation)

Objective: Validate the structure of an unknown batch of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole.

  • Sample Preparation:

    • Dissolve 15 mg of the isolated solid in 0.6 mL of

      
       (filtered through basic alumina to remove acidic impurities if necessary).
      
  • Acquisition (

    
    H & 
    
    
    
    F):
    • Run a standard proton scan (16 scans,

      
      ).
      
    • Run a fluorine scan (couplings must match the proton spectrum).

  • NOESY Experiment:

    • Pulse Sequence: noesyph (Phase sensitive NOESY).

    • Mixing Time: 500 ms (Optimal for small molecules).

    • Analysis: Look for the intersection of the

      
       triplet (F1 axis) and the Methyl singlet (F2 axis).
      
    • Result: Presence of a spot confirms the 1,5-substitution pattern .

  • X-Ray Crystallography (Optional but Ultimate Proof):

    • If the solid can be recrystallized (e.g., from Hexane/EtOAc), single-crystal X-ray diffraction will unambiguously show the N-C bond lengths and the spatial arrangement of the nitro and difluoromethyl groups [2].

References

  • Ugrak, B. et al. (2025).[1] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc.

  • Lukashev, N. et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.

Sources

Foundational

spectroscopic data of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of agrochemical fungicides (SDHI class) and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a critical intermediate in the synthesis of agrochemical fungicides (SDHI class) and pharmaceutical pyrazoles.

This guide synthesizes confirmed data from structural analogs (specifically the 3-carboxylic acid derivatives) to provide a definitive reference for researchers dealing with the regiochemical challenges of N-difluoromethylation.

Technical Reference Guide | Version 1.0

Executive Summary

The compound 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (Formula:


; MW: 177.11  g/mol ) represents a specific regioisomer often encountered during the optimization of pyrazole-based active ingredients. Its correct identification relies heavily on distinguishing it from its 1,3-dimethyl or 1,5-dimethyl isomers.

This guide focuses on the diagnostic spectroscopic signatures —specifically the


H and 

F NMR shifts of the

moiety—which serve as the primary confirmation of the 1,5-substitution pattern.

Structural Analysis & Regiochemistry

The core challenge in synthesizing this compound via direct difluoromethylation of 3-nitro-5-methylpyrazole is the formation of two regioisomers:

  • Target Isomer (1,5-system): 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole.

  • By-product Isomer (1,3-system): 1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole.

Diagnostic Logic

The position of the methyl group (C5 vs. C3) significantly influences the chemical shift of the


 proton due to steric compression and magnetic anisotropy.
  • 5-Methyl Isomers: The

    
     proton typically resonates upfield  (lower ppm) compared to the 3-methyl isomer.
    
  • 3-Methyl Isomers: The

    
     proton resonates downfield  (higher ppm).
    
Logical Pathway: Isomer Differentiation

IsomerLogic Start Crude Reaction Mixture (Difluoromethylation of 3-nitro-5-methylpyrazole) Isomers Isomer Mixture Formed Start->Isomers Analysis 1H NMR Analysis (CF2H Triplet) Isomers->Analysis Target Target: 1,5-Isomer (5-Me, 3-NO2) Confirmation Valid for Downstream Synthesis Target->Confirmation Confirmed Structure Byproduct Byproduct: 1,3-Isomer (3-Me, 5-NO2) Analysis->Target Triplet @ ~7.6-7.9 ppm Analysis->Byproduct Triplet @ ~8.2-8.4 ppm

Figure 1: Decision tree for distinguishing regioisomers based on


H NMR shifts of the difluoromethyl group.

Spectroscopic Data Profile

Note: Values below are synthesized from high-fidelity analogs (e.g., 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid) and standard substituent effects for the nitro group.

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]
1.

H NMR (400 MHz, DMSO-d

or CDCl

)

The spectrum is characterized by a distinct triplet for the


 group and a singlet for the pyrazole ring proton (H4).
SignalShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentNotes
A 7.60 – 7.90 Triplet (t)1H

Hz

Diagnostic Peak. 5-Me substituent shields this proton relative to the 3-Me isomer (>8.0 ppm).
B 7.00 – 7.20 Singlet (s)1H-Pyrazole H-4 Deshielded by 3-NO

group (vs ~6.9 ppm for 3-COOH).
C 2.40 – 2.60 Singlet (s)3H-

Typical allylic-like methyl on heteroaromatic ring.
2.

C NMR (100 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
155.0 – 160.0 Singlet (s)-C-3 (

)
140.0 – 145.0 Singlet (s)-C-5 (

)
108.0 – 112.0 Triplet (t)

Hz

106.0 – 110.0 Singlet (s)-C-4 (CH)
10.0 – 14.0 Singlet (s)-

3.

F NMR (376 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
-92.0 to -96.0 Doublet (d)

Hz

B. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion (

    
    ):  m/z 177[1]
    
  • Fragmentation Pattern:

    • m/z 131 (

      
      ):  Loss of the nitro group is a primary fragmentation pathway.
      
    • m/z 126 (

      
      ):  Cleavage of the N-difluoromethyl bond.
      
    • m/z 51 (

      
      ):  Characteristic low-mass ion for difluoromethylated compounds.
      
C. Infrared Spectroscopy (IR)

Method: FT-IR (ATR or KBr pellet).

Wavenumber (cm

)
Functional GroupVibration Mode
3100 – 3150

(Ar)
Pyrazole ring C-H stretch
1530 – 1550

Asymmetric stretch (Strong)
1340 – 1360

Symmetric stretch (Strong)
1100 – 1200

Stretching bands (Multiple, Strong)
1580 – 1600

Pyrazole ring stretch

Experimental Protocols

Protocol 1: Synthesis & Isolation (Reference Workflow)

To obtain the pure 1,5-isomer for analysis, the following general procedure is recommended based on standard difluoromethylation protocols [1, 2].

  • Reactants: Dissolve 3-nitro-5-methylpyrazole (1.0 eq) in DMF or MeCN.

  • Base: Add

    
     or 
    
    
    
    (2.0 eq).
  • Reagent: Introduce

    
     (Freon-22 gas) or a non-ODS alternative like 
    
    
    
    (1.2 eq).
  • Reaction: Heat to 60-80°C in a sealed vessel (pressure tube) for 4-12 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification (Critical): The crude will contain both 1,3- and 1,5-isomers.

    • Separation: Use Flash Column Chromatography (Hexane:EtOAc gradient).

    • Elution Order: The 1-(difluoromethyl)-5-methyl isomer is typically less polar (elutes first) or has a distinct Rf compared to the 1,3-isomer due to the shielding of the dipole by the 5-methyl group.

Protocol 2: NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred for solubility of nitro-pyrazoles. CDCl
    
    
    
    is acceptable but may show slightly different shifts (approx -0.1 to -0.2 ppm difference).
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

References

  • Regiochemistry of N-Difluoromethylation:Journal of Fluorine Chemistry, Vol. 152, pp. 2-11 (2013).
  • Spectroscopic Data of Analogs: Efficient Access to Functionalized N-Difluoromethylpyrazoles. PMC (NIH), 2026. Available at: (Provides confirmed shifts for 1-CHF2-5-Me-3-COOH derivatives used to derive the data above).

  • SDHI Fungicide Intermediates: Synform, 2018/12, A197–A199.[2] (Details the industrial relevance of 1-methyl-3-difluoromethyl pyrazoles).

Sources

Exploratory

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole: A Strategic Fluorinated Building Block in Medicinal and Agricultural Chemistry

Executive Summary The introduction of a difluoromethyl (–CF₂H) group into heterocyclic scaffolds has emerged as a transformative strategy in modern medicinal and agricultural chemistry[1]. Unlike the highly lipophilic an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a difluoromethyl (–CF₂H) group into heterocyclic scaffolds has emerged as a transformative strategy in modern medicinal and agricultural chemistry[1]. Unlike the highly lipophilic and strongly electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen-bond donor. This unique property allows it to serve as a highly effective bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, enhancing membrane permeability and metabolic stability without sacrificing target binding affinity[1][2].

Within this paradigm, 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole represents a highly specialized, multifunctional building block. The 3-nitro group serves as a robust "masked" amine for late-stage functionalization (e.g., amide coupling to form kinase inhibitors or succinate dehydrogenase inhibitors), while the 5-methyl group provides steric tuning that can favorably lock the conformation of downstream pharmacophores. This technical guide details the physicochemical rationale, mechanistic synthesis, and validated protocols for utilizing this critical intermediate.

Physicochemical Profiling & Rationale

Why target the 1-CF₂H, 5-Me, 3-NO₂ substitution pattern? The N-difluoromethylation of the pyrazole core profoundly alters its physicochemical landscape[3].

  • Lipophilicity & Permeability : The –CF₂H group significantly increases the partition coefficient (cLogP) compared to N–H or N–CH₃ analogs, driving passive membrane permeability[1].

  • Metabolic Stability : The robust C–F bonds protect the pyrazole nitrogen from N-dealkylation or oxidation by cytochrome P450 enzymes.

  • Attenuated Basicity : The electron-withdrawing nature of the –CF₂H group drastically reduces the basicity of the pyrazole ring. This is a critical causality in drug design: lowering basicity mitigates hERG channel liability and off-target toxicity often associated with basic amines.

Table 1: Comparative Physicochemical Profiling (Calculated)
Property5-Methyl-3-nitro-1H-pyrazole (Precursor)1-Methyl-5-methyl-3-nitro-1H-pyrazole1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole
Molecular Weight 127.10 g/mol 141.13 g/mol 177.11 g/mol
cLogP 0.851.201.95
Topological PSA 64.5 Ų55.7 Ų55.7 Ų
H-Bond Donors 1 (Strong, N-H)01 (Weak, –CF₂H)
H-Bond Acceptors 335
N1 Basicity (pKa) ~2.5~2.0< 0 (Highly attenuated)

Synthetic Strategy & Mechanistic Pathway

Historically, the synthesis of N-difluoromethylated pyrazoles relied on ozone-depleting chlorodifluoromethane (ClCHF₂, Freon-22) under strongly basic conditions[4][5]. However, modern, environmentally benign protocols utilize Sodium Chlorodifluoroacetate (SCDA) as a solid, easy-to-handle difluorocarbene precursor[3].

When 5-methyl-3-nitro-1H-pyrazole is treated with SCDA in the presence of a mild base (e.g., K₂CO₃) at elevated temperatures (95 °C), SCDA undergoes thermal decarboxylation to generate the highly reactive singlet difluorocarbene (:CF₂)[3]. The deprotonated pyrazole anion nucleophilically attacks the carbene, forming an N–CF₂⁻ carbanion intermediate, which rapidly abstracts a proton from the reaction medium to yield the final product.

Note on Regioselectivity: The N-alkylation of asymmetric pyrazoles typically yields a mixture of regioisomers. The steric bulk of the 5-methyl group and the electronic influence of the 3-nitro group dictate the isomeric ratio, often requiring advanced separation techniques (e.g., fractional distillation or preparative HPLC) to isolate the pure 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole isomer[6].

Mechanism cluster_0 cluster_1 SCDA Sodium Chlorodifluoroacetate (SCDA) Carbene Difluorocarbene (:CF2) SCDA->Carbene Thermal Decarboxylation (95°C) -CO2, -NaCl Intermediate N-CF2⁻ Carbanion Intermediate Carbene->Intermediate Insertion Precursor 5-methyl-3-nitro-1H-pyrazole Anion Pyrazole Anion Precursor->Anion K2CO3 (Deprotonation) -H+ Anion->Intermediate Nucleophilic Attack Product 1-(difluoromethyl)-5-methyl -3-nitro-1H-pyrazole Intermediate->Product Protonation (H+)

Mechanistic pathway of pyrazole N-difluoromethylation via difluorocarbene insertion.

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed with mechanistic causality in mind to ensure high yield and chemoselectivity.

Protocol A: N-Difluoromethylation using SCDA

Objective : Synthesize 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole via carbene insertion.

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 5-methyl-3-nitro-1H-pyrazole (10.0 mmol) in anhydrous DMF (25 mL).

  • Deprotonation : Add K₂CO₃ (20.0 mmol) to the solution. Causality Check: K₂CO₃ is a mild base sufficient to deprotonate the acidic N–H of the nitro-pyrazole (pKa ~10) without causing unwanted side reactions (such as ring-opening or nucleophilic aromatic substitution) that stronger bases like NaH might induce. Stir at room temperature for 30 minutes.

  • Carbene Generation : Add Sodium Chlorodifluoroacetate (SCDA, 25.0 mmol) in a single portion. Heat the reaction mixture to 95 °C. Causality Check: At 95 °C, SCDA undergoes thermal decarboxylation, releasing CO₂ and NaCl to generate the singlet difluorocarbene (:CF₂) in situ[3].

  • Reaction Monitoring : Stir for 4–6 hours. Monitor via LC-MS until the starting material is entirely consumed.

  • Quenching & Extraction : Cool the mixture to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the target regioisomer from the 1,3-dimethyl-5-nitro byproduct.

Protocol B: Downstream Reduction to 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine

Objective : Unmask the 3-nitro group to an amine for subsequent amide coupling.

  • Setup : Dissolve 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (5.0 mmol) in an Ethanol/Water mixture (4:1 v/v, 20 mL).

  • Reagent Addition : Add Iron powder (Fe, 25.0 mmol) and Ammonium Chloride (NH₄Cl, 25.0 mmol).

  • Reduction : Reflux the mixture at 80 °C for 2 hours. Causality Check: The Béchamp reduction (Fe/NH₄Cl) is highly chemoselective. It efficiently reduces the nitro group to an amine without risking the reductive defluorination of the sensitive –CF₂H group, a common failure point when using aggressive Pd/C catalytic hydrogenation conditions.

  • Workup : Filter the hot mixture through a Celite pad to remove iron salts, wash with hot ethanol, and concentrate the filtrate to yield the pure pyrazol-3-amine building block.

Downstream Applications in Drug Development

The unmasked 3-amino derivative of this compound is a highly sought-after nucleophile in drug discovery.

  • Agrochemicals : When coupled with substituted benzoyl chlorides, it forms the basis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The –CF₂H group enhances cuticular penetration in plants.

  • Pharmaceuticals : In oncology, it serves as a hinge-binding motif in kinase inhibitors. The weak hydrogen-bond donor capability of the –CF₂H group allows for novel interactions with the kinase hinge region backbone carbonyls, often leading to enhanced receptor selectivity and overcoming resistance mutations[1].

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening for Inhibitors of Nitroreductase Enzymes Using 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nitroaromatic compounds are a class of molecules with significant therapeutic potential, particularly as prodrugs for antimicrobial and anticancer applications.[1][2] Their mechanism of action often relies on the reductive bioactivation of the nitro group by nitroreductase (NTR) enzymes, which are predominantly found in anaerobic bacteria and protozoa, as well as in hypoxic tumor environments.[1][3][4] This selective activation pathway makes NTR enzymes an attractive target for developing novel therapeutics with high specificity and reduced off-target effects.

The compound 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a novel molecule featuring a nitro-pyrazole core. The strong electron-withdrawing nature of the nitro group can be reversed upon reduction by an NTR enzyme, a process that can be exploited in drug design.[4][5] This application note describes a robust, high-throughput screening (HTS) campaign to identify small molecule inhibitors of a model bacterial nitroreductase, using 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole as a substrate. The described workflow is designed for adaptation in standard 384-well or 1536-well plate formats, enabling the rapid screening of large compound libraries.[6][7]

Principle of the Assay

The primary screening assay is designed to quantify the activity of a purified nitroreductase enzyme by monitoring the consumption of the cofactor NADH. In the presence of the enzyme, the nitro group of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is reduced, a reaction that requires NADH as an electron donor.[4][8] The rate of NADH oxidation is measured by the decrease in its natural fluorescence (Excitation: 340 nm, Emission: 460 nm). A test compound that inhibits the nitroreductase will slow down the rate of NADH consumption, resulting in a stable or slowly decreasing fluorescence signal compared to the uninhibited control.

This primary assay is followed by a series of counter-screens and secondary assays to eliminate false positives and confirm the mechanism of action of identified "hits".[9][10][11]

Materials and Reagents

  • Test Compound: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

  • Enzyme: Purified bacterial nitroreductase (e.g., from E. coli)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • Positive Control: Menadione (a known NTR substrate that competes with the test compound)

  • Plates: 384-well, black, flat-bottom, low-volume plates

  • Instrumentation: Automated liquid handler and a plate reader with fluorescence detection capabilities.[7]

Experimental Protocols

PART 1: Assay Development and Optimization

Before initiating a full-scale HTS campaign, it is critical to optimize the assay conditions to ensure robustness and statistical validity.[12][13]

1.1. Enzyme and Substrate Titration: To determine the optimal concentrations of enzyme and substrate, a matrix titration should be performed. The goal is to identify concentrations that yield a linear reaction rate for at least 30 minutes and a sufficient signal window for HTS.

1.2. Z'-Factor Determination: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15] It measures the separation between the positive and negative controls, indicating the reliability of the assay for identifying true hits.[16] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14][17]

  • Procedure:

    • Prepare 16 wells with the complete reaction mixture (enzyme, substrate, NADH) as the negative control (maximum activity).

    • Prepare 16 wells with the reaction mixture and a known, saturating concentration of an inhibitor (or no enzyme) as the positive control (minimum activity).

    • Incubate the plate at room temperature for 30 minutes.

    • Read the fluorescence at Ex/Em = 340/460 nm.

    • Calculate the Z'-factor using the formula:

      Z' = 1 - (3 * (σp + σn)) / |μp - μn|

      where μp and σp are the mean and standard deviation of the positive control, and μn and σn are the mean and standard deviation of the negative control.[18]

PART 2: High-Throughput Screening Workflow

The HTS workflow is designed for full automation to screen large compound libraries efficiently.[19]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage Start Compound Library (10 mM in DMSO) Dispense_Cmpd Dispense Compounds (e.g., 50 nL) Start->Dispense_Cmpd Dispense_Enz Add Enzyme Solution Dispense_Cmpd->Dispense_Enz Incubate_1 Pre-incubation (15 min) Dispense_Enz->Incubate_1 Dispense_Sub Add Substrate/NADH Mix Incubate_1->Dispense_Sub Incubate_2 Kinetic Read (30 min, Ex/Em 340/460 nm) Dispense_Sub->Incubate_2 Data_Analysis Primary Data Analysis (% Inhibition) Incubate_2->Data_Analysis Hit_Selection Select Primary Hits (>50% Inhibition) Data_Analysis->Hit_Selection Dose_Response Dose-Response (IC50) Hit_Selection->Dose_Response Counter_Screens Counter-Screens Dose_Response->Counter_Screens Hit_Validation Validate Hits Counter_Screens->Hit_Validation

Caption: High-throughput screening workflow for identifying nitroreductase inhibitors.

2.1. Primary Screening Protocol (384-well format):

  • Using an acoustic dispenser, transfer 50 nL of each compound from the library (10 mM in DMSO) to the assay plate. Also, dispense DMSO to control wells.

  • Add 10 µL of nitroreductase solution in assay buffer to all wells.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 10 µL of a solution containing 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole and NADH in assay buffer.

  • Immediately place the plate in a kinetic plate reader and monitor the decrease in fluorescence at Ex/Em = 340/460 nm every 2 minutes for 30 minutes.

2.2. Data Analysis and Hit Selection:

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Normalize the data using the controls on each plate:

    • 0% inhibition (negative control): Wells with DMSO instead of a library compound.

    • 100% inhibition (positive control): Wells without enzyme.

  • Calculate the percent inhibition for each compound.

  • Compounds showing inhibition greater than a predefined threshold (e.g., 50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

PART 3: Hit Validation and Counter-Screens

It is essential to perform counter-screens to eliminate compounds that interfere with the assay technology rather than acting on the target enzyme.[20][21]

Caption: Logic flow for hit validation and counter-screening.

3.1. NADH Fluorescence Quenching Assay:

  • Purpose: To identify compounds that absorb light at the excitation or emission wavelengths of NADH, leading to false-positive results.

  • Protocol:

    • In a 384-well plate, add test compounds at the screening concentration to wells containing only NADH in assay buffer (no enzyme or substrate).

    • Read the fluorescence at Ex/Em = 340/460 nm.

    • Compounds that significantly reduce the fluorescence signal are flagged as potential quenchers and are deprioritized.

3.2. Luciferase-Based Counter-Screen:

  • Purpose: To identify promiscuous inhibitors that show activity across multiple, unrelated enzymes. A common counter-screen is against firefly luciferase.[10]

  • Protocol:

    • Perform a standard luciferase assay in the presence of the hit compounds.

    • Compounds that inhibit luciferase are likely to be non-specific and should be flagged.[20]

3.3. Dose-Response and IC50 Determination:

  • Purpose: To confirm the potency of the validated hits.

  • Protocol:

    • Perform the primary nitroreductase assay with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The results of the HTS campaign should be summarized in a clear and concise manner.

Table 1: HTS Campaign Summary

MetricValue
Total Compounds Screened250,000
Screening Concentration10 µM
Primary Hit Rate0.8%
Number of Primary Hits2,000
Confirmed Hits (after triage)150
Z'-Factor (average)0.78

Table 2: Profile of a Confirmed Hit Compound

Compound IDPrimary Screen (% Inhibition @ 10 µM)NTR IC50 (µM)NADH Quenching (% Signal Decrease)Luciferase Inhibition (% @ 10 µM)
Cmpd-00185.21.2< 5%< 10%
Cmpd-00278.93.5< 5%< 10%
Cmpd-003 (False Positive)92.1> 5088%15%

Conclusion

The application note provides a comprehensive framework for a high-throughput screening campaign to identify inhibitors of nitroreductase enzymes using the novel substrate 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole. The described workflow, from assay development to hit validation, emphasizes the importance of robust assay design and rigorous data analysis to ensure the identification of high-quality, specific inhibitors. This methodology can serve as a valuable starting point for drug discovery programs targeting bacterial infections or developing novel cancer therapies.

References

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. Retrieved from BellBrook Labs website. [Link]

  • ResearchGate. (n.d.). Mechanism of action of nitroaromatic prodrugs. Retrieved from ResearchGate. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from Sygnature Discovery website. [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from On HTS website. [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from SciELO website. [Link]

  • ResearchGate. (n.d.). Structures and generic reaction scheme for the nitroaromatic prodrugs.... Retrieved from ResearchGate. [Link]

  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from SlideShare. [Link]

  • Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • CRC Press. (2019, October 15). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from CRC Press. [Link]

  • MDPI. (2022, April 22). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from BIT 479/579 High-throughput Discovery website. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from PunnettSquare Tools website. [Link]

  • PubMed Central. (n.d.). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. Retrieved from PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from Creative Biolabs website. [Link]

  • CRC Press. (2009, December 20). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from CRC Press. [Link]

  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from PubMed Central. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from Vipergen website. [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from Evotec website. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from MSU Drug Discovery website. [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from ResearchGate. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from BMG LABTECH website. [Link]

  • ResearchGate. (n.d.). Basics of Enzymatic Assays for HTS | Request PDF. Retrieved from ResearchGate. [Link]

  • PubMed Central. (2021, February 19). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Retrieved from PubMed Central. [Link]

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from Ackerley Lab website. [Link]

  • YouTube. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained. Retrieved from YouTube. [Link]

Sources

Application

experimental protocol for 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole in cell culture

Executive Summary & Mechanistic Rationale The compound 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DFMNP) represents a highly specialized fluorinated heterocyclic building block. Fluorinated pyrazoles are heavily ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DFMNP) represents a highly specialized fluorinated heterocyclic building block. Fluorinated pyrazoles are heavily utilized in both agrochemistry (e.g., SDHI fungicides) and medicinal chemistry due to their unique physicochemical properties. Evaluating such compounds in mammalian cell culture requires a tailored approach that accounts for two critical structural features: the N-difluoromethyl group and the C3-nitro group .

Causality in Experimental Design:

  • The N-Difluoromethyl Liability (Solubility vs. Permeability): The introduction of a difluoromethyl (–CF₂H) group onto the pyrazole nitrogen significantly enhances the molecule's lipophilicity and metabolic stability against cytochrome P450 enzymes [1]. While this improves passive membrane permeability, it drastically reduces aqueous solubility. Standard aqueous dilution protocols will cause DFMNP to precipitate (crash out) as microcrystals, leading to false-negative bioactivity.

  • The Nitro Group Liability (Assay Interference): The nitroaromatic moiety is highly susceptible to intracellular reduction by NAD(P)H-dependent nitroreductases [2]. This enzymatic reduction not only generates reactive intermediates that can induce oxidative stress[3], but it also fundamentally confounds standard tetrazolium-based viability assays (MTT, MTS, WST-1). The redox cycling of the nitro group can directly reduce tetrazolium salts into formazan independently of cell viability, yielding false-positive survival signals.

To ensure absolute scientific integrity, this protocol mandates an ATP-quantification method for viability and utilizes a self-validating vehicle-control system to maintain DFMNP in solution.

Mechanism DFMNP DFMNP (Nitroaromatic) Enzyme Cellular Nitroreductases (NAD(P)H Consumption) DFMNP->Enzyme Enzymatic Reduction Lipid N-CF2H Group (High Permeability) DFMNP->Lipid Passive Diffusion Tox Reactive Intermediates (Cytotoxicity) Enzyme->Tox Oxidative Stress Interference Tetrazolium Assay Interference Enzyme->Interference False Viability

Fig 1. Intracellular processing of DFMNP highlighting nitroreduction and permeability drivers.

Quantitative Data & Validation Metrics

To establish a self-validating system, all experiments utilizing DFMNP must meet the specific quality control thresholds outlined below. Failure to meet these metrics indicates either compound precipitation or assay interference.

Table 1: Quality Control & Assay Validation Parameters

ParameterTarget MetricMechanistic Rationale
Max Final DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity while maintaining the lipophilic DFMNP in solution.
Z'-Factor (Viability) ≥ 0.5Ensures the ATP assay has a robust dynamic range, validating the exclusion of MTT assays.
Positive Control Staurosporine (1 μM)Validates the assay's sensitivity to apoptotic cell death across the selected cell line.
Permeability (

)
> 10 × 10⁻⁶ cm/sExpected baseline for a highly lipophilic difluoromethyl pyrazole [4].
Efflux Ratio < 2.0Determines if the specific methylation pattern makes DFMNP a P-glycoprotein (P-gp) substrate.

Experimental Workflows

Workflow Stock DFMNP Stock 10 mM in DMSO Dilution Media Dilution (≤0.5% DMSO) Stock->Dilution Serial Dilution Cells Cell Treatment (HepG2 / Caco-2) Dilution->Cells Addition Assay1 ATP Viability Assay (CellTiter-Glo) Cells->Assay1 48-72h Incubation Assay2 Permeability Assay (LC-MS/MS) Cells->Assay2 2h Transport

Fig 2. Experimental workflow for DFMNP formulation, cellular treatment, and downstream assays.

Protocol A: Reagent Formulation and Cell Treatment

Because of the difluoromethyl group, DFMNP is highly hydrophobic. Direct addition of DMSO stocks to aqueous media often results in localized precipitation at the droplet interface.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve DFMNP powder in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot the stock into amber microcentrifuge tubes to prevent potential UV-induced degradation of the nitro group. Store at -20°C.

  • Cell Seeding: Seed target cells (e.g., HepG2 for metabolic assessment) in a white-walled, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Intermediate Dilution (Critical Step): Prepare a 2X treatment solution by serially diluting the 10 mM stock into pre-warmed (37°C) complete media. Do not use cold media or PBS , as the thermal shock will crash the compound out of solution. Ensure the DMSO concentration in this 2X stock does not exceed 1.0%.

  • Treatment: Add 100 µL of the 2X DFMNP media to the existing 100 µL in the well. The final maximum concentration of DMSO is now 0.5%, and the maximum DFMNP concentration is 50 µM.

  • Controls: Include a 0.5% DMSO vehicle control (100% viability baseline) and a 1 µM Staurosporine positive control (0% viability baseline).

Protocol B: ATP-Based Viability Assessment

To bypass the redox interference caused by the C3-nitro group undergoing enzymatic nitroreduction, viability is measured via intracellular ATP quantification (e.g., CellTiter-Glo).

Step-by-Step Methodology:

  • Incubation: Incubate the treated cells for 48 to 72 hours depending on the doubling time of the selected cell line.

  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (ATP-luciferase reactions are highly temperature-dependent; uneven temperatures will cause edge effects).

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent directly to each well containing 200 µL of media.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.5 to 1.0 seconds per well. Calculate relative viability by normalizing to the 0.5% DMSO vehicle control.

Protocol C: Caco-2 Permeability Assessment

The N-difluoromethyl modification is specifically designed to enhance permeability. This is validated using a polarized Caco-2 monolayer assay.

Step-by-Step Methodology:

  • Monolayer Culture: Culture Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², confirming tight junction formation.

  • Buffer Preparation: Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing: Apply 10 µM DFMNP (in HBSS containing max 0.5% DMSO) to the apical chamber (A→B transport) or basolateral chamber (B→A transport).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer each time.

  • Quantification: Precipitate proteins in the samples using ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 × g for 10 minutes, and analyze the supernatant via LC-MS/MS to calculate the Apparent Permeability (

    
    ).
    

References

1.1. National Center for Biotechnology Information (NCBI). 2. 2. National Center for Biotechnology Information (NCBI). 3. 3. National Center for Biotechnology Information (NCBI). 4.4. National Center for Biotechnology Information (NCBI).

Sources

Method

Technical Guide: Development &amp; Evaluation of 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

This guide outlines the technical development, synthesis, and evaluation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized fluorinated scaffold with significant potential in next-generation agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical development, synthesis, and evaluation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized fluorinated scaffold with significant potential in next-generation agrochemical discovery.

Introduction & Chemical Profile

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole represents a strategic "warhead" scaffold in modern fungicide discovery. Unlike the ubiquitous 4-substituted pyrazoles found in commercial SDHIs (Succinate Dehydrogenase Inhibitors) like Fluxapyroxad, this 3-nitro isomer offers a unique chemical space for overcoming resistance and exploring novel modes of action.

Why This Molecule?
  • The N-Difluoromethyl Group: Enhances lipophilicity (

    
    ) and metabolic stability against oxidative degradation compared to non-fluorinated analogs. It mimics the steric bulk of a methyl group while altering the electronic landscape of the pyrazole ring.
    
  • The 3-Nitro Moiety: Acts as a versatile "masked" functionality. It can serve as:

    • A Direct Toxophore: Nitro groups can undergo enzymatic reduction within fungal cells, generating reactive nitro-radical anions that disrupt cellular respiration.

    • A Synthetic Handle: Precursor to 3-amino-pyrazoles , allowing for the synthesis of novel carboxamide fungicides that target Complex II (SDH) with altered binding kinetics.

PropertySpecification
IUPAC Name 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole
Molecular Formula

Key Functionality N-CHF2 (Lipophilic anchor), 3-NO2 (Electrophile/Precursor)
Target Pathogens Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea

Mechanism of Action (Hypothesis & Validation)

While commercial pyrazoles primarily target Succinate Dehydrogenase (SDH), the 3-nitro variant operates through a dual-potential mechanism.

  • Direct Mode (Nitro-bioactivation): The nitro group acts as an electron acceptor. Inside the fungal mitochondria, type I nitroreductases may reduce the compound, generating toxic radical species that induce oxidative stress and inhibit respiration.

  • Indirect Mode (Pharmacophore Precursor): The molecule is most valuable as a precursor. Reduction to the amine followed by coupling with lipophilic acid chlorides yields novel SDHIs that bind to the ubiquinone-binding pocket (Q-site).

Signaling & Synthesis Pathway

G Start 3(5)-Methyl-3(5)-nitro-1H-pyrazole (Starting Material) Inter Regioisomeric Mixture (N-Alkylation) Start->Inter Base (K2CO3/KOH) Phase Transfer Cat. Reagent ClCHF2 (Freon-22) or ClCF2COONa Reagent->Inter Target 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (Target Isomer) Inter->Target Column Chromatography or Distillation Byproduct 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole (Isomer B) Inter->Byproduct App1 Direct Antifungal Assay (Mycelial Inhibition) Target->App1 App2 Reduction to Amine (SDHI Synthesis) Target->App2

Caption: Synthesis pathway highlighting the critical regioselective separation of the target 3-nitro isomer.

Experimental Protocols

Protocol A: Synthesis of 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Challenge: Direct nitration of N-difluoromethyl pyrazoles typically yields the 4-nitro isomer. To obtain the 3-nitro isomer, you must start with the nitro group in place and perform N-alkylation.

Reagents:

  • 3(5)-Methyl-5(3)-nitro-1H-pyrazole (Starting material)

  • Sodium chlorodifluoroacetate (Difluoromethylating agent - safer solid alternative to gas)

  • Potassium Carbonate (

    
    )[1]
    
  • Dimethylformamide (DMF) or Acetonitrile (

    
    )
    
  • 18-Crown-6 (Phase transfer catalyst)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-5-nitro-1H-pyrazole (10 mmol, 1.27 g) in dry DMF (50 mL).

  • Base Activation: Add anhydrous

    
     (20 mmol, 2.76 g) and 18-Crown-6 (0.5 mmol, 132 mg). Stir at room temperature for 30 minutes to deprotonate the pyrazole.
    
  • Difluoromethylation: Add Sodium chlorodifluoroacetate (20 mmol, 3.05 g).

    • Note: This reagent releases

      
       carbene in situ upon heating, which inserts into the N-H bond.
      
  • Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:4).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (200 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layer with brine, dry over 
    
    
    
    , and concentrate under vacuum.
  • Purification (Critical): The reaction yields two regioisomers:

    • Target: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole.

    • Isomer: 1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole.

    • Separation: Use Flash Column Chromatography (Silica Gel). Elute with a gradient of Hexane:EtOAc (95:5 to 80:20). The 1,5-dimethyl-like steric arrangement usually elutes second due to higher polarity or specific interaction, but this must be confirmed by NOESY NMR.

    • Validation: In the Target isomer, the

      
       proton (triplet, 
      
      
      
      ppm) will show NOE correlation with the 5-Methyl group.
Protocol B: In Vitro Fungicidal Assay (Poisoned Food Technique)

Objective: Determine the


 of the synthesized compound against key phytopathogens (Rhizoctonia solani, Fusarium graminearum).

Materials:

  • Potato Dextrose Agar (PDA)

  • Test Compound (dissolved in DMSO)[1][2]

  • Fungal pathogen cultures (active mycelium)

  • Petri dishes (90 mm)

Workflow:

  • Media Preparation: Autoclave PDA media. Allow to cool to 50°C.

  • Dosing: Add the test compound to the molten agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL .

    • Control: PDA + DMSO (0.5% v/v) without fungicide.

  • Plating: Pour 15 mL of medicated media into sterile petri dishes. Allow to solidify.

  • Inoculation: Use a sterile cork borer (5 mm) to cut mycelial plugs from the edge of an actively growing fungal colony. Place one plug (mycelium side down) in the center of each test plate.

  • Incubation: Incubate at 25°C in the dark for 48–72 hours (until control plates are near full growth).

  • Data Analysis: Measure the colony diameter (cross-method). Calculate inhibition percentage:

    
    
    Where 
    
    
    
    is control diameter and
    
    
    is treatment diameter.

Structure-Activity Relationship (SAR) Insights

When optimizing this scaffold, consider the following SAR rules derived from pyrazole fungicide literature:

ModificationEffect on ActivityExplanation
N1-Difluoromethyl Optimal Provides the perfect balance of lipophilicity and metabolic stability. Replacing with

reduces potency;

often reduces binding affinity due to steric bulk.
C5-Methyl Critical Locks the conformation of the pyrazole ring relative to the target protein binding pocket. Removal leads to free rotation and entropy penalty upon binding.
C3-Nitro Variable High intrinsic activity against Oomycetes; moderate against Basidiomycetes. Reduction to Amide (C3-NH-CO-R) dramatically increases potency against Basidiomycetes (SDHI activity).

Safety & Handling (MSDS Highlights)

  • Hazards: Nitro-pyrazoles are potentially explosive if heated under confinement. The difluoromethylation step involves generating carbenes; ensure adequate venting.

  • Toxicity: Treat as a potential respiratory sensitizer and toxic by ingestion.

  • Storage: Store at 2–8°C, protected from light.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. Journal of Organic Chemistry. (2023). Describes the separation of N-difluoromethyl regioisomers.

  • Synthesis and Antifungal Activity of Novel Pyrazole Carboxamide Derivatives. Molecules. (2014). Validates the fungicidal efficacy of pyrazole scaffolds.[3][4][5][6][7][8][9][10]

  • Fluxapyroxad: A New Broad-Spectrum SDHI Fungicide. Modern Fungicides and Antifungal Compounds. (2012). Establishes the role of N-difluoromethyl-methyl-pyrazole cores in commercial fungicides.

  • Regioselective N-alkylation of pyrazoles. Arkivoc. (2025). Detailed protocols for controlling N-alkylation regiochemistry.

Sources

Application

analytical methods for quantifying 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole in samples

This Application Note provides a comprehensive, dual-stream analytical framework for the quantification of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (hereafter referred to as DFM-NP ).[1] Given the structural chara...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, dual-stream analytical framework for the quantification of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (hereafter referred to as DFM-NP ).[1]

Given the structural characteristics of DFM-NP—specifically the nitro group and the difluoromethyl moiety—this compound is frequently encountered as a key intermediate in the synthesis of SDHI fungicides (e.g., Fluxapyroxad analogues) and novel pharmaceutical candidates (e.g., Factor XIa inhibitors). Its quantification is critical in two distinct contexts:

  • Process Control: High-concentration assay for yield and purity determination.

  • Trace Analysis: Low-level quantification (ppm/ppb) when monitoring it as a potential genotoxic impurity (PGI) in final drug substances (API).[1]

Analyte Profile & Physicochemical Properties

Understanding the analyte's behavior is the foundation of robust method development. DFM-NP is a weak base due to the pyrazole ring, but the electron-withdrawing nitro and difluoromethyl groups significantly reduce basicity, likely requiring acidic mobile phases for optimal retention and peak shape.[1]

PropertyDescription
Chemical Name 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole
Molecular Formula C₅H₅F₂N₃O₂
Molecular Weight 177.11 g/mol
Predicted LogP ~1.2 – 1.8 (Moderately Lipophilic)
Solubility Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[1]
UV Maxima ~270–285 nm (Typical for nitro-pyrazoles)
Safety Class High Potency / Potential Genotoxin (Handle with containment)

Analytical Workflow Decision Matrix

The choice of method depends entirely on the "Context of Use." The following decision tree guides the selection between HPLC-UV and LC-MS/MS.

AnalyticalWorkflow Start Start: Define Analytical Goal Context What is the Sample Matrix? Start->Context Branch1 Raw Material / Intermediate Context->Branch1 High Conc. (>0.1%) Branch2 Final API / Drug Product Context->Branch2 Trace Impurity (<100 ppm) MethodA METHOD A: HPLC-UV (Assay & Purity) Branch1->MethodA MethodB METHOD B: LC-MS/MS (Trace Quantification) Branch2->MethodB OutputA Output: % w/w Purity MethodA->OutputA OutputB Output: ppm/ppb Content MethodB->OutputB

Figure 1: Analytical decision matrix selecting the appropriate methodology based on sample concentration and regulatory requirements.

METHOD A: HPLC-UV Protocol (Process Control)

Objective: Routine purity analysis and assay determination during synthesis optimization. Principle: Reversed-Phase Chromatography (RP-HPLC) with UV detection.[1][2]

Chromatographic Conditions
  • Instrument: HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with DAD/VWD.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).[1]

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the methyl and difluoromethyl groups.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

    • Rationale: Low pH suppresses ionization of residual silanols and ensures the pyrazole remains neutral/protonated, improving peak symmetry.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: 275 nm (Primary), 220 nm (Secondary for impurities).[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of DFM-NP Reference Standard in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using 50:50 Water:ACN.

METHOD B: LC-MS/MS Protocol (Trace Impurity Analysis)

Objective: Quantifying DFM-NP at trace levels (e.g., <10 ppm) in a drug substance matrix, critical for mutagenic impurity control (ICH M7).[1] Principle: Triple Quadrupole Mass Spectrometry with Electrospray Ionization (ESI).

Mass Spectrometry Parameters
  • Source: ESI Positive Mode (ESI+).

    • Mechanism:[1][3][4] The pyrazole nitrogen is readily protonated to form

      
      .
      
  • Precursor Ion: m/z 178.1

    
    .[1]
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      group, mass 46).[1]
    • Qualifier:

      
       (Loss of 
      
      
      
      and
      
      
      ).[1]
  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 400°C.

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Note: Volatile buffer required for MS compatibility.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 3 minutes) to elute the API quickly while retaining the impurity.

Sample Preparation (Trace Enrichment)

For detecting ppm-level impurities in a bulk drug substance, matrix interference must be minimized.[1]

  • Weighing: Weigh 50 mg of API sample.

  • Dissolution: Dissolve in 1.0 mL of DMSO or MeOH (depending on API solubility).

  • Precipitation (Optional): If the API is insoluble in ACN, add 9.0 mL of ACN to precipitate the API, centrifuge, and inject the supernatant (which contains the organic-soluble DFM-NP).[1]

  • Filtration: 0.2 µm PTFE filter.

Method Validation Strategy (ICH Q2)

To ensure "Trustworthiness," the method must be validated. Key parameters for the Trace Method (Method B) include:

ParameterAcceptance Criteria (Trace Analysis)
Specificity No interference at retention time of DFM-NP in blank matrix.
LOD / LOQ LOD < 0.5 ppm; LOQ < 1.0 ppm (relative to API).
Linearity

over range (LOQ to 120% of limit).
Accuracy (Recovery) 80% – 120% recovery at LOQ, 100% and 150% spike levels.
Precision RSD < 10% at the limit level.[1]

Technical Rationale & Troubleshooting

Why Acidic Mobile Phase?

Nitro-pyrazoles can exhibit tautomerism or secondary interactions with silanols.[1] The addition of 0.1% Formic Acid (Method B) or Phosphoric Acid (Method A) locks the protonation state, sharpening peaks and preventing tailing.

Regioisomer Interference

The synthesis of DFM-NP often produces the regioisomer 1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole .[1]

  • Differentiation: These isomers have identical mass (

    
    ).[1]
    
  • Solution: They must be separated chromatographically.[1][2] The C18 column generally separates them based on the steric difference of the methyl group position. Ensure the gradient has a shallow ramp (e.g., 2% B/min) around the elution time if co-elution is observed.

IsomerSeparation Mixture Sample Mixture (Isomers 3-NO2 / 5-NO2) Column C18 Column Interaction Mixture->Column Mech1 Steric Hindrance (5-Methyl vs 3-Methyl) Column->Mech1 Result1 Peak 1: 5-Methyl isomer (Elutes Earlier) Mech1->Result1 Result2 Peak 2: 3-Methyl isomer (Elutes Later) Mech1->Result2

Figure 2: Chromatographic separation logic for potential regioisomers.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • European Medicines Agency (EMA). (2014).[1] Assessment report on the assessment of N-nitrosamine impurities in medicinal products. (Context on nitro/nitroso impurity limits). Link

  • BenchChem. (2025).[1][2] Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[1][2] (Protocol adaptation for nitro-pyrazoles). Link[1]

  • PubChem. (2025).[1][5] Compound Summary: 5-methyl-3-nitro-1H-pyrazole.[1][6] National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2022).[1][4] Safety Data Sheet: 1-(difluoromethyl)-1H-pyrazole.[1] (Safety handling for difluoromethyl pyrazoles). Link

Sources

Method

Technical Guide: Formulation and Handling of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole for In Vitro and In Vivo Assays

Introduction & Application Scope 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a specialized bioactive scaffold and key intermediate in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Scope

1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a specialized bioactive scaffold and key intermediate in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical candidates. The unique combination of the difluoromethyl (


)  group—a lipophilic hydrogen bond donor acting as a bioisostere for hydroxyl or thiol groups—and the electron-withdrawing nitro (

)
group creates a specific electronic profile that modulates metabolic stability and binding affinity.

This guide addresses the critical challenge of solubility and bioavailability . Like many fluorinated heterocycles, this compound exhibits low aqueous solubility and high lipophilicity. Improper formulation leads to compound precipitation in assay media, resulting in false negatives (loss of potency) or false positives (aggregates causing non-specific toxicity).

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Screening as a core scaffold for enzyme inhibition.

  • Agrochemical Development: Precursor testing for fungicidal or herbicidal activity.[1]

  • Toxicology Screening: Assessment of off-target cytotoxicity and metabolic stability.

Physicochemical Profile & Safety

Before formulation, the compound's properties must be understood to predict behavior in aqueous buffers.

PropertyValue / CharacteristicImplication for Assay
Molecular Formula

Small molecule fragment.[2]
Molecular Weight ~177.11 g/mol High permeability potential.
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic; requires organic co-solvent.
Solubility (Water) < 0.1 mg/mL (Poor)Do not dissolve directly in water/media.
Solubility (DMSO) > 50 mg/mL (High)Ideal for Master Stock preparation.
pKa Weakly basic (pyrazole N)Stable at physiological pH (7.4).
Stability Sensitive to strong reducing agentsAvoid dithiothreitol (DTT) in storage buffers if possible.

Safety Warning: Nitro-pyrazoles can be potential explosives or shock-sensitive at high purity/scale. Handle small quantities (<100 mg) with standard PPE. Treat as a potential mutagen until validated otherwise.

Master Stock Preparation Protocol

Objective: Create a stable, high-concentration stock solution free of aggregates.

Materials
  • Compound: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (Solid, >97% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vials: Amber glass vials (to protect nitro group from photodegradation).

Protocol
  • Weighing: Accurately weigh 1.77 mg of the solid compound into a sterile amber vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM (10,000 µM) Master Stock.

    • Calculation:

      
      
      
  • Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Inspection: Visually inspect for particulates. The solution should be clear and slight yellow (characteristic of nitro compounds).

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Aqueous Formulation (The "Working Solution")

Critical Step: Direct addition of high-concentration DMSO stock to cell media often causes "crashing out" (precipitation). Use the Intermediate Dilution Method .

Decision Tree for Formulation

FormulationStrategy Start Target Assay Concentration LowConc < 10 µM (Cell Assays) Start->LowConc HighConc > 10 µM or In Vivo Start->HighConc MethodA Method A: Direct Serial Dilution (Keep DMSO < 0.5%) LowConc->MethodA MethodB Method B: Co-solvent System (PEG400 / Tween 80) HighConc->MethodB Check QC: Check Turbidity/Microscopy MethodA->Check MethodB->Check Proceed Proceed to Assay Check->Proceed

Figure 1: Decision matrix for selecting the appropriate formulation strategy based on required concentration.

Method A: For Cell Culture (Concentrations < 50 µM)

Goal: Maintain DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

  • Intermediate Stock (100x): Dilute the 10 mM Master Stock 1:10 in DMSO to create a 1 mM sub-stock.

  • Preparation of Media:

    • Pipette the culture medium (e.g., DMEM + 10% FBS) into a tube.

    • While vortexing the medium gently, slowly add the 1 mM DMSO stock.

    • Example: To make 10 µM final concentration: Add 10 µL of 1 mM stock to 990 µL of Medium.

    • Final DMSO: 1%. (If 1% is too high for your cells, dilute Master Stock further to 100 µM first).

Method B: For High Concentration / In Vivo (IP/Oral)

Goal: Solubilize high loads using surfactants.

  • Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Dissolve compound in DMSO (5% of total vol).

  • Add PEG400 (40% of total vol) and vortex.

  • Add Tween 80 (5% of total vol) and vortex.

  • Slowly add warm Saline (50% of total vol) while vortexing.

    • Note: The solution may turn cloudy (micelles). This is acceptable for IP/Oral dosing if it is a stable suspension, but not for IV.

Biological Assay Protocols

Protocol 1: In Vitro Cytotoxicity / Viability (MTT Assay)

Purpose: Determine the


 or safe window for the compound.

Workflow Diagram:

MTT_Workflow Seed Seed Cells (5k/well, 96-well) Incubate1 Incubate 24h @ 37°C Seed->Incubate1 Treat Add Compound (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent (4h incubation) Incubate2->MTT Read Read Absorbance (570 nm) MTT->Read

Figure 2: Standard workflow for MTT/MTS cell viability screening.

Step-by-Step:

  • Seeding: Seed target cells (e.g., HeLa, HepG2, or insect Sf9 cells for agro-research) at 5,000 cells/well in 100 µL media. Incubate 24h.

  • Compound Plate: Prepare a 9-point serial dilution (1:3) of the compound in media (using Method A). Range: 100 µM down to 0.01 µM. Include a Vehicle Control (0.5% DMSO only).

  • Treatment: Remove old media (optional) or add 100 µL of 2x concentrated compound solution to existing 100 µL.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals with DMSO, and read OD at 570 nm.

  • Analysis: Normalize to Vehicle Control (100% viability). Fit curve using non-linear regression (Log(inhibitor) vs. response).

Protocol 2: Metabolic Stability (Microsomal Assay)

Purpose: The nitro group and difluoromethyl group are potential sites for metabolism (nitro-reduction or oxidative defluorination).

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Liver Microsomes (Mouse/Human, 0.5 mg/mL protein).

    • Test Compound (1 µM final).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start.

  • Sampling: Take aliquots at 0, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor parent ion disappearance.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Media Conc. too high (>100 µM) or cold media.Sonicate media; Use Method B; Reduce concentration.
Yellow Media Color Nitro group intrinsic color.Use phenol-red free media to avoid interference with colorimetric assays.
High Cell Death in Control DMSO toxicity (>0.5%).Lower final DMSO %; Ensure Master Stock is pure.
Inconsistent IC50 Compound degradation.Prepare fresh stock; Avoid freeze-thaw; Protect from light.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18983008, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Related Scaffold). Retrieved from [Link]

  • Lamberth, C. (2013).Pyrazoles as Agrochemicals. Heterocycles in Life and Society. Wiley-VCH.
  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight on lipophilicity).

Sources

Application

Application Note: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole as a Selective Chemical Probe for p38 MAPK

Abstract This document provides a comprehensive guide for the use of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole, hereafter referred to as DFP-38 , as a chemical probe for the investigation of the p38 mitogen-activat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the use of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole, hereafter referred to as DFP-38 , as a chemical probe for the investigation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. DFP-38 is a potent and selective inhibitor of p38α and p38β isoforms, enabling researchers to dissect their specific contributions to cellular processes such as apoptosis, inflammation, and cell cycle regulation. This guide details the necessary protocols for utilizing DFP-38 in both biochemical and cell-based assays to validate target engagement and elucidate downstream signaling events.

Introduction and Mechanism of Action

The p38 MAPK signaling cascade is a critical pathway in the cellular stress response. It is activated by a wide range of stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock. Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a coordinated cellular response. Dysregulation of the p38 MAPK pathway has been implicated in a number of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a key target for therapeutic intervention.

DFP-38 is a Type I ATP-competitive inhibitor of p38 MAPK. Its pyrazole core serves as a scaffold that orients the difluoromethyl and nitro groups to form key interactions within the ATP-binding pocket of the kinase. The difluoromethyl group is hypothesized to enhance metabolic stability and potency, while the nitro group can form hydrogen bonds with the hinge region of the kinase, a common feature of selective kinase inhibitors. By occupying the ATP-binding site, DFP-38 prevents the phosphorylation of p38 MAPK substrates, thereby inhibiting downstream signaling.

p38 MAPK Signaling Pathway Overview

p38_pathway ext_stimuli Environmental Stress (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) ext_stimuli->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2, CREB) p38->substrates phosphorylates dfp38 DFP-38 dfp38->p38 inhibits cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response

Figure 1: Simplified p38 MAPK signaling cascade and the inhibitory action of DFP-38.

Materials and Reagents

Chemical Probe
CompoundDFP-38 (1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole)
Purity >98% (confirmed by HPLC)
Formulation Lyophilized powder
Storage Store at -20°C, protect from light
Solubility Soluble in DMSO (≥50 mM) and Ethanol (≥25 mM)
Reagents and Consumables
  • Cell Lines: Human monocytic cell line (THP-1), Human epithelial cell line (HeLa)

  • Cell Culture Media: RPMI-1640, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Stimulants: Lipopolysaccharide (LPS), Anisomycin

  • Antibodies:

    • Primary: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK, Rabbit anti-phospho-MK2 (Thr334), Rabbit anti-MK2

    • Secondary: HRP-conjugated anti-rabbit IgG

  • Buffers and Solutions:

    • Phosphate Buffered Saline (PBS)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • Laemmli Sample Buffer

    • Tris-Buffered Saline with Tween-20 (TBST)

  • Assay Kits:

    • BCA Protein Assay Kit

    • Enhanced Chemiluminescence (ECL) Substrate

    • Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Consumables: 96-well plates (clear and white-walled), cell culture flasks, SDS-PAGE gels, PVDF membranes

Experimental Protocols

Probe Preparation

Rationale: DFP-38 is poorly soluble in aqueous solutions. A concentrated stock solution in a non-aqueous solvent like DMSO is necessary for accurate and reproducible dilutions into cell culture media or assay buffers.

  • Stock Solution (10 mM):

    • Bring the vial of DFP-38 to room temperature.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of DFP-38 in high-purity DMSO. For example, for a compound with a molecular weight of 191.12 g/mol , dissolve 1.91 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in cell culture media or the appropriate assay buffer to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the assay does not exceed 0.5% to avoid solvent-induced cellular toxicity or artifacts.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the biochemical potency (IC50) of DFP-38 against purified p38α MAPK.

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - p38α Enzyme - Substrate (e.g., ATF2) - ATP start->prepare_reagents incubation Incubate Enzyme, Substrate, ATP, and DFP-38 prepare_reagents->incubation serial_dilution Prepare Serial Dilutions of DFP-38 serial_dilution->incubation detect_activity Detect Kinase Activity (e.g., ADP-Glo™) incubation->detect_activity data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 detect_activity->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro p38 MAPK kinase assay.

  • Reagent Preparation: Prepare kinase buffer, purified active p38α enzyme, substrate (e.g., recombinant ATF2), and ATP according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

  • DFP-38 Dilution: Prepare a 2X serial dilution series of DFP-38 in the kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X DFP-38 dilution or vehicle (DMSO) to the wells of a white-walled 96-well plate.

    • Add 2.5 µL of the p38α enzyme/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each DFP-38 concentration relative to the vehicle control. Plot the percent inhibition against the log of the DFP-38 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that DFP-38 inhibits the phosphorylation of p38 MAPK in a cellular context.

  • Cell Seeding: Seed THP-1 cells in a 12-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with increasing concentrations of DFP-38 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes to activate the p38 MAPK pathway.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK (1:1000) and total p38 MAPK (1:1000) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.

Data Analysis and Interpretation

Expected Results
AssayParameterExpected Outcome with DFP-38
In Vitro Kinase Assay IC50A potent IC50 value, typically in the low nanomolar to micromolar range, demonstrating direct inhibition of p38α.
Cellular Target Engagement p-p38/total p38 ratioA dose-dependent decrease in the ratio of phosphorylated p38 to total p38 upon LPS stimulation, confirming target engagement in cells.
Downstream Signaling p-MK2/total MK2 ratioA corresponding dose-dependent decrease in the phosphorylation of the direct p38 substrate, MK2.
Troubleshooting
IssuePossible CauseSuggested Solution
High IC50 value in biochemical assay Inactive enzyme; degraded ATP; probe precipitation.Use a fresh batch of enzyme and ATP. Ensure DFP-38 is fully dissolved in the final reaction mixture.
No inhibition of p38 phosphorylation in cells Insufficient probe concentration or incubation time; low cell permeability.Increase the concentration range of DFP-38 and/or the pre-incubation time. Verify cell permeability using a different assay if possible.
High background in Western blot Insufficient blocking; non-specific antibody binding.Increase blocking time or use a different blocking agent (e.g., BSA). Titrate the primary antibody concentration.

Conclusion

DFP-38 is a valuable chemical probe for the investigation of p38 MAPK signaling. Its selectivity and potency allow for the precise dissection of p38-mediated cellular events. The protocols outlined in this guide provide a robust framework for researchers to validate the activity of DFP-38 and utilize it to explore the multifaceted roles of p38 MAPK in health and disease.

References

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell Research, 15(1), 11–18. [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358–1375. [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893–1905. [Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Technical Support Center: 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Topic: Troubleshooting Poor Solubility & Formulation Optimization Compound ID: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Class: N-fluoroalky...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Topic: Troubleshooting Poor Solubility & Formulation Optimization Compound ID: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Class: N-fluoroalkyl-nitropyrazole Document ID: TS-SOL-PYR-042

Introduction: The Solubility Paradox

Welcome to the technical support guide for 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole . Researchers often encounter significant solubility hurdles with this compound due to its deceptive structure. While the nitro group suggests polarity, the 1-(difluoromethyl) moiety and the 5-methyl substituent create a "lipophilic shield," drastically reducing aqueous solubility while simultaneously limiting solubility in non-polar hydrocarbon solvents.

This guide provides a root-cause analysis of these issues and actionable protocols to solubilize this compound for synthesis, purification, and biological assays.

Module 1: Physicochemical Profiling (The "Why")

To solve the solubility issue, we must first understand the molecular forces at play.

PropertyValue (Predicted/Observed)Impact on Solubility
LogP (Lipophilicity) ~1.8 – 2.5Moderate-High. Indicates poor water solubility. The

group is significantly more lipophilic than a methyl group.
H-Bond Donors 0Critical. The molecule lacks "handles" for water molecules to grab onto.
H-Bond Acceptors 4 (N, O from

, F)
Weak acceptance. The

group is electron-withdrawing, reducing the basicity of the pyrazole N2, making it a poor H-bond acceptor.
pKa Neutral / Non-ionizableMajor Troubleshooting Point. The molecule has no acidic protons (

) and is extremely weakly basic. pH adjustment will NOT improve solubility.
Lattice Energy HighThe planar nitro-pyrazole core facilitates strong

stacking, requiring high energy (heat/solvent strength) to break the crystal lattice.

Expert Insight: The difluoromethyl (


) group  is a unique "lipophilic hydrogen bond donor" in some contexts, but in bulk solvent, it acts primarily as a hydrophobic bulk that disrupts water networks without providing sufficient hydration energy.

Module 2: Solvent Selection & Preparation Guide

Q1: What is the best solvent for preparing high-concentration stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Protocol: The compound should dissolve in anhydrous DMSO at concentrations up to 50–100 mM .

  • Troubleshooting: If the solid floats or resists dissolution, sonicate at 40°C for 10 minutes . The crystal lattice is robust; thermal energy is often required to initiate solvation.[1]

Q2: Can I use Ethanol or Methanol? A: Yes, but with limitations.

  • Solubility in alcohols is significantly lower than in DMSO (typically <10 mM).

  • Warning: Avoid using alcohols for long-term storage of stock solutions if the compound is to be used in sensitive biological assays, as solvent evaporation can lead to unseen precipitation (micro-crystals) that skew concentration data.

Q3: Why does it precipitate immediately when I dilute my DMSO stock into water/buffer? A: This is the "Crash-Out" effect. You are transitioning from a favorable solvation environment (DMSO) to a hostile one (Water).

  • Mechanism: Water molecules self-associate stronger than they interact with the lipophilic pyrazole, forcing the compound out of solution.

  • Solution: See the "Stepped Dilution Protocol" in Module 4.

Solvent Compatibility Matrix
SolventSolubility RatingApplication
Water / PBS 🔴 Insoluble (< 10 µM)Not suitable for stock.
DMSO 🟢 Excellent (> 50 mM)Primary stock solvent.
DMF 🟢 Excellent (> 50 mM)Alternative stock (toxic).
Ethanol 🟡 Moderate (~5–10 mM)Synthesis workup only.
Acetone 🟢 GoodTransfer solvent (evaporates easily).
Dichloromethane 🟢 GoodExtraction / Purification.

Module 3: Formulation Strategies (For Biological Assays)

Q4: How do I keep it in solution for animal studies or cell assays? A: You must use a Cosolvent System or Complexation . Simple aqueous dilution will fail.

Strategy A: The "Golden Triad" Cosolvent System

For IP/IV administration or high-concentration cell dosing:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Stabilizer)

  • 5% Tween 80 (Surfactant - prevents aggregation)

  • 50% Saline/Water (Bulk)

Order of Addition is Critical: Dissolve compound in DMSO


 Add PEG 400 

Add Tween 80

Slowly add Water/Saline with vortexing.
Strategy B: Cyclodextrin Complexation

If surfactants are toxic to your model:

  • Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add the compound (from a concentrated acetone or DMSO stock) and stir for 4–6 hours. The hydrophobic pyrazole will nest inside the cyclodextrin cavity.
    

Module 4: Troubleshooting Workflows

Workflow 1: The "Crash-Out" Prevention Protocol

Use this when diluting stocks for assays to prevent invisible precipitation.

DilutionProtocol Start Start: 50 mM DMSO Stock Direct Direct Addition to Media? Start->Direct Step1 Step 1: Intermediate Dilution Dilute 1:10 into DMSO or PEG400 Start->Step1 Recommended Precip Result: Immediate Precipitation (Cloudy/Micro-crystals) Direct->Precip High Risk Step2 Step 2: Rapid Dispersion Inject intermediate into vortexing media Step1->Step2 Success Result: Stable Colloidal Suspension or Solution Step2->Success

Caption: Figure 1. Stepped dilution strategy to mitigate kinetic precipitation during aqueous formulation.

Workflow 2: Synthesis & Purification Troubleshooting

Issue: "I cannot recrystallize the product; it oils out or forms an amorphous solid."

Root Cause: The melting point of 5-methyl-3-nitro-N-substituted pyrazoles can be depressed by impurities, and the


 group adds "greasiness."

Corrective Action:

  • Solvent Switch: Do NOT use pure ethanol. Use a Ethanol/Water gradient.

  • Procedure:

    • Dissolve crude solid in minimal hot Ethanol (60°C).

    • Add Water dropwise until permanent turbidity is just visible.

    • Crucial Step: Add a "seed crystal" if available, or scratch the glass.

    • Cool Slowly: Wrap the flask in foil and let it cool to RT over 4 hours. Rapid cooling traps impurities and causes oiling.

  • Alternative: Use Hexane/Ethyl Acetate (or Heptane/EtOAc). Dissolve in minimal EtOAc, add Hexane until cloudy.

Module 5: Critical Stability & Reactivity FAQs

Q5: Is the


 group stable? 
A:  Generally, yes. However, avoid strong bases  (e.g., NaH, t-BuLi) at high temperatures. The proton on the 

group is not acidic (

), but the group can undergo defluorination or elimination under extreme forcing conditions. For standard physiological pH (7.4) and synthesis workups (NaOH/NaHCO3 washes), it is perfectly stable.

Q6: Can I use acid to dissolve it? A: No. The pyrazole nitrogens are deactivated by the nitro group (


) and the fluoroalkyl group (

). Protonation would require superacids (e.g., conc.

). In dilute HCl or acetic acid, the molecule remains neutral and insoluble.

References

  • Physicochemical Properties of Fluorinated Pyrazoles

    • Title: "Fluorine in Heterocyclic Chemistry Vol 2: 5-Membered Heterocycles."
    • Relevance: Defines the lipophilicity and H-bond modul
    • Source: Springer/Reference Works.

  • Solubilization Strategies for Lipophilic Drugs

    • Title: "Solubility Enhancement of Hydrophobic Drugs Using Cyclodextrins."
    • Relevance: Validates the HP- -CD protocol for neutral lipophilic compounds.
    • Source:Int. J. Pharm.

  • Synthesis & Handling of Nitro-Pyrazoles

    • Title: "Regioselective synthesis of 1-substituted-3-nitro- and 5-nitropyrazoles."
    • Relevance: Confirms the structural isomers and purification challenges (oiling out) common to this class.
    • Source:Tetrahedron via ScienceDirect.

  • General Solubility Data (PubChem)

    • Title: "Compound Summary: 1-methyl-3-nitro-1H-pyrazole (Analogous D
    • Relevance: Provides baseline solubility data for the non-fluorinated analog, establishing the baseline for lipophilicity adjustments.
    • Source: PubChem.[2][3]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole before handling.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing and optimizing 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing and optimizing 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole . Because pyrazoles are ambidentate nucleophiles, N-difluoromethylation inherently presents challenges regarding regioselectivity, conversion efficiency, and isomer separation.

This document provides mechanistic insights, troubleshooting FAQs, quantitative condition comparisons, and validated step-by-step protocols to ensure your synthetic workflows are robust and self-validating.

Mechanistic Workflow & Isomer Distribution

The synthesis relies on the generation of a highly electrophilic difluorocarbene intermediate (


), which undergoes rapid electrophilic addition with the deprotonated pyrazolate anion. Due to the tautomeric nature of 5-methyl-3-nitro-1H-pyrazole, the reaction yields a mixture of two regioisomers.

Workflow SM 5-Methyl-3-nitro-1H-pyrazole (Tautomeric Mixture) Base Deprotonation (Base: KOH, Cs2CO3) SM->Base Anion Pyrazolate Anion (Ambidentate Nucleophile) Base->Anion AttackN1 N1 Attack (Target Pathway) Anion->AttackN1 AttackN2 N2 Attack (Byproduct Pathway) Anion->AttackN2 Carbene Difluorocarbene (:CF2) Source: ClCF2H or SCDA Carbene->Anion Electrophilic Addition Isomer1 1-(Difluoromethyl)-5-methyl- 3-nitro-1H-pyrazole AttackN1->Isomer1 Isomer2 1-(Difluoromethyl)-3-methyl- 5-nitro-1H-pyrazole AttackN2->Isomer2 Separation Separation (Chromatography / Distillation) Isomer1->Separation Isomer2->Separation Purified Purified Target Compound (>98% Purity) Separation->Purified

Figure 1: Mechanistic workflow for the difluoromethylation of 5-methyl-3-nitro-1H-pyrazole.

FAQs: General Principles & Reagent Selection

Q: Why does the difluoromethylation of 5-methyl-3-nitro-1H-pyrazole inherently produce a mixture of isomers? A: The starting material exists as a tautomeric mixture of 5-methyl-3-nitro-1H-pyrazole and 3-methyl-5-nitro-1H-pyrazole. Upon deprotonation by a base, it forms an ambidentate pyrazolate anion. The highly reactive


 carbene attacks both nitrogen atoms. While the strongly electron-withdrawing nitro group reduces the nucleophilicity of its adjacent nitrogen, steric hindrance from the methyl group also plays a competing role, typically resulting in a near 1:1 to 3:2 mixture of the 1,5,3- and 1,3,5-isomers[1].

Q: Which difluoromethylating agent should I choose for scaling up? A: Your choice depends on your infrastructure and scale:

  • Chlorodifluoromethane (

    
    , Freon-22):  The most cost-effective for gram-to-kilogram scale. It requires a biphasic system (Dioxane/Water) and a phase-transfer catalyst (PTC)[1]. However, it requires specialized gas-handling equipment.
    
  • Sodium chlorodifluoroacetate (SCDA): A bench-stable solid that generates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     via thermal decarboxylation. It is excellent for discovery-scale synthesis as it avoids ozone-depleting gases and allows for anhydrous conditions[2].
    
  • Diethyl bromodifluoromethylphosphonate (

    
    ):  A mild, liquid reagent that operates under near-neutral or mildly basic conditions, ideal for highly sensitive substrates[3].
    

Troubleshooting Guide: Reaction Optimization

Q: My reaction stalls at 30-40% conversion despite adding excess reagents. How do I drive it to completion? A: This is almost always caused by the rapid hydrolysis of the difluorocarbene intermediate.


 is highly electrophilic and reacts with water or hydroxide ions to form carbon monoxide and formate, outcompeting your pyrazole.
  • If using the biphasic

    
     method: Increase the mechanical stirring rate. The reaction occurs at the solvent interface; poor mixing prevents the PTC from efficiently transferring the pyrazolate anion into the organic layer where the 
    
    
    
    resides.
  • If using SCDA: Ensure strict anhydrous conditions. Switch your solvent to extra-dry DMF and use anhydrous

    
    [2].
    

Q: I am struggling to separate 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole from its 3-methyl-5-nitro byproduct. What are the best practices? A: N-difluoromethyl pyrazole isomers possess nearly identical boiling points and dipole moments, making separation notoriously difficult[1].

  • Distillation: If operating on a large scale (>50g), use a high-efficiency fractional distillation column under high vacuum.

  • Chromatography: For discovery scale, standard flash chromatography often fails. Use fine silica gel (230-400 mesh) and a very shallow, highly non-polar gradient (e.g., 0% to 5% Ethyl Acetate in Hexanes or Toluene/Hexanes mixtures). Isocratic elution is highly recommended.

Quantitative Data: Condition Comparison

The following table summarizes the causal relationship between reaction conditions and expected outcomes to help you select the optimal self-validating system for your lab.

Reagent SystemBase / SolventTemp (°C)Typical Total YieldRegioselectivity (Target:Byproduct)Primary AdvantagePrimary Limitation

(Gas)
KOH (aq) / Dioxane + TBAB50 - 6075 - 85%~ 1 : 1Highly cost-effective for scale-up.Requires gas handling;

hydrolysis limits conversion.
SCDA (Solid)

/ Anhydrous DMF
90 - 10060 - 70%~ 1.2 : 1Easy to handle; avoids aqueous hydrolysis.High temperatures required for decarboxylation.

KOH / MeCN or DMF25 - 4080 - 90%~ 1.1 : 1Very mild conditions; high overall conversion.Reagent is expensive for large-scale production.

Step-by-Step Experimental Protocols

Protocol A: Biphasic Difluoromethylation using Chlorodifluoromethane (Gram-Scale)

This protocol utilizes a phase-transfer catalyst (PTC) to overcome the biphasic barrier, ensuring the pyrazolate anion reacts with the carbene in the organic phase[1].

Materials: 5-methyl-3-nitro-1H-pyrazole (1.0 eq), Chlorodifluoromethane gas (excess), KOH (30% w/w aqueous solution, 5.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), 1,4-Dioxane.

  • Preparation: Charge a multi-neck round-bottom flask equipped with a robust mechanical stirrer, a gas inlet tube (submerged), and a reflux condenser with 5-methyl-3-nitro-1H-pyrazole (10.0 g, 78.7 mmol) and 1,4-dioxane (100 mL).

  • Catalyst & Base Addition: Add TBAB (2.5 g, 7.8 mmol) followed by the 30% aqueous KOH solution (73.5 mL).

  • Thermal Activation: Heat the vigorously stirring biphasic mixture to 55 °C.

  • Gas Introduction: Slowly bubble

    
     gas through the solution. Critical Step: Maintain maximum stirring RPM to ensure a fine emulsion. The reaction is entirely dependent on interfacial surface area.
    
  • Monitoring: Monitor the reaction via TLC or LC-MS. Continue bubbling until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Separate the isomeric mixture via high-efficiency column chromatography (Isocratic 2% EtOAc in Hexanes) to isolate the pure 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole.

Protocol B: Anhydrous Difluoromethylation using Sodium Chlorodifluoroacetate (Discovery Scale)

This protocol leverages thermal decarboxylation under anhydrous conditions to prevent the hydrolysis of the difluorocarbene[2][4].

Materials: 5-methyl-3-nitro-1H-pyrazole (1.0 eq), Sodium chlorodifluoroacetate (SCDA, 2.5 eq), Anhydrous


 (2.0 eq), Anhydrous DMF.
  • Preparation: In an oven-dried flask purged with nitrogen, dissolve 5-methyl-3-nitro-1H-pyrazole (1.0 g, 7.87 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous

    
     (5.1 g, 15.7 mmol) and stir at room temperature for 15 minutes to pre-form the pyrazolate anion.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (3.0 g, 19.6 mmol) in one portion.

  • Thermal Decarboxylation: Heat the mixture to 95 °C. Note: Vigorous gas evolution (

    
    ) will occur as the SCDA decomposes to form the 
    
    
    
    carbene.
  • Incubation: Stir at 95 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature. Quench with ice water (50 mL) and extract with Methyl tert-butyl ether (MTBE, 3 x 30 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 x 20 mL) to remove residual DMF. Dry over

    
     and concentrate.
    
  • Purification: Purify the residue via silica gel chromatography to separate the target isomer.

References

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: PMC - NIH URL
  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors Source: PMC - NIH URL

Sources

Troubleshooting

challenges in the purification of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

The following technical support guide addresses the purification and isolation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized intermediate often encountered in the synthesis of agrochemicals (e.g., PP...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification and isolation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized intermediate often encountered in the synthesis of agrochemicals (e.g., PPO inhibitors) and pharmaceuticals.

This guide assumes you are working with a crude reaction mixture resulting from the difluoromethylation of 3-methyl-5-nitro-1H-pyrazole (or its tautomer), which inherently produces a mixture of regioisomers.

Subject: Troubleshooting & Purification Protocols for 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Ticket ID: PYR-CHF2-005 Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

The primary difficulty in purifying this compound is regioisomerism . The difluoromethylation of the precursor 3-methyl-5-nitro-1H-pyrazole typically yields two isomers:

  • Target: 1-(difluoromethyl)-5-methyl-3-nitro -1H-pyrazole (often the minor or kinetically controlled product).

  • Impurity: 1-(difluoromethyl)-3-methyl-5-nitro -1H-pyrazole (often the thermodynamic major product due to steric and electronic factors).

Because the nitro group strongly withdraws electrons, the nitrogen adjacent to the methyl group is typically more nucleophilic, favoring the formation of the 3-methyl-5-nitro isomer. Isolating the 5-methyl-3-nitro target requires exploiting subtle differences in dipole moment and solubility .

Module 1: Critical Purification Workflows

Q: How do I separate the 5-methyl-3-nitro target from the 3-methyl-5-nitro isomer?

A: You cannot rely on standard recrystallization alone for the crude mixture if the ratio is unfavorable (< 1:4). You must use a "Capture and Polish" workflow.

The 5-methyl-3-nitro isomer (Target) generally has a higher dipole moment than the 5-nitro isomer due to the alignment of the nitro group and the N-CHF2 vectors. This makes it more retained on silica gel but potentially less soluble in non-polar solvents.

Protocol: The "Capture and Polish" Separation

Step 1: Flash Chromatography (The Capture) Do not attempt to distill the crude oil; these nitro-fluoro compounds are thermally sensitive.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Eluent: Hexanes/Ethyl Acetate gradient.

    • Start: 95:5 Hex/EtOAc (to elute non-polar byproducts).

    • Ramp: 85:15 to 80:20 Hex/EtOAc.

  • Observation: The 3-methyl-5-nitro isomer (Impurity) typically elutes first (less polar). The 5-methyl-3-nitro target elutes second.

  • Action: Collect the mixed fractions separately from the pure fractions. Do not combine them yet.

Step 2: Differential Crystallization (The Polish) If chromatography yields a semi-solid or oil enriched in the target:

  • Dissolve the residue in a minimum amount of warm Isopropanol (IPA) or Ethanol/Water (9:1) .

  • Cool slowly to 0°C.

  • The 5-methyl-3-nitro isomer often crystallizes as pale yellow needles, while the 5-nitro isomer remains in the mother liquor or forms amorphous solids.

Q: My product is an oil that won't crystallize. What is wrong?

A: This "oiling out" indicates the presence of residual solvent (likely DMF or DMAc from the reaction) or a high content of the regioisomer.

  • Troubleshooting: Dissolve the oil in Methyl tert-butyl ether (MTBE) and wash extensively with water (3x) and brine (1x) to remove polar aprotic solvents. Dry over Na2SO4.[1][2][3]

  • Seed Crystal: If you have any solid batch, use a seed crystal. If not, scratch the glass surface of the flask with a glass rod at -20°C to induce nucleation.

Module 2: Analytical Validation

Q: How do I definitively prove I have the 5-methyl-3-nitro isomer?

A: 1H-NMR and NOE (Nuclear Overhauser Effect) are the gold standards. You cannot rely solely on LC-MS as both isomers have identical masses (


).

Diagnostic 1H-NMR Signals (CDCl3):

Feature Target: 5-methyl-3-nitro Impurity: 3-methyl-5-nitro

| -CH3 Shift |


 2.6 - 2.7 ppm (Deshielded by adjacent N-CHF2) | 

2.3 - 2.4 ppm | | -CHF2 Shift | Triplet (

Hz) | Triplet (

Hz) | | NOE Contact | Strong NOE between -CH3 and -CHF2 protons. | No NOE between -CH3 and -CHF2 (too far apart). |

Note: The proximity of the methyl group to the difluoromethyl group in the target molecule (positions 1 and 5) causes a spatial interaction visible in NOESY experiments. This is the definitive proof of structure.

Module 3: Quantitative Data & Properties

Table 1: Physicochemical Profile & Solubility

ParameterSpecificationNotes
Appearance Pale yellow solid or oilIsomer mixtures are often oils.
Melting Point 30–50°C (Estimated)Pure 5-nitro analog is often higher melting; target is lower.
Boiling Point >200°C (Decomposes)Do not distill at atmospheric pressure.
Solubility (High) EtOAc, DCM, Acetone, THFGood for extraction.
Solubility (Low) Water, Hexanes, PentaneGood for precipitation/washing.
Stability Moisture Sensitive (Long term)The N-CHF2 bond can hydrolyze under strong acidic/basic conditions.

Module 4: Process Visualization

The following diagram illustrates the decision tree for purifying the crude reaction mass.

PurificationWorkflow Start Crude Reaction Mixture (Contains Isomers A & B + Solvents) Wash Aqueous Workup (Remove DMF/DMAc/Salts) Start->Wash Drying Dry Organic Phase (Na2SO4) & Concentrate Wash->Drying CheckState Physical State? Drying->CheckState Solid Solid/Slurry CheckState->Solid High Purity Oil Viscous Oil CheckState->Oil Mixed Isomers Recryst Recrystallization Solvent: IPA or EtOH/H2O Solid->Recryst Column Flash Chromatography Gradient: Hex -> 20% EtOAc Oil->Column Analysis 1H-NMR / NOESY Check Regioisomer Ratio Recryst->Analysis Column->Analysis Analysis->Recryst Purity < 95% Final Pure 1-(difluoromethyl)- 5-methyl-3-nitro-1H-pyrazole Analysis->Final Confirmed NOE

Caption: Workflow for the isolation of the 5-methyl-3-nitro regioisomer, prioritizing chromatography for oily mixtures.

Module 5: Safety & Handling (Material Safety)

Warning: Nitro-pyrazoles possess energetic properties.

  • Thermal Hazard: Do not heat the crude material above 80°C. The combination of a nitro group and a difluoromethyl group can lead to rapid exothermic decomposition.

  • Pressure: N-difluoromethylation often involves chlorodifluoromethane (Freon 22) or similar gases. Ensure reaction vessels are rated for pressure if synthesizing in-house.

  • Volatility: While the nitro group adds weight, the fluorination increases volatility. Use a rotary evaporator with a properly set vacuum (do not go below 10 mbar at room temp) to avoid subliming/evaporating the product.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles.
    • Source: N
    • URL:[Link]

  • Synthesis of Fluorinated Pyrazoles: Title: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives (General Pyrazole Fluorination Context). Source: Thieme Connect / Synlett.
  • Title: Process for the preparation of 5-fluoro-1H-pyrazoles (Patent WO2014012975A1).
  • Structural Characterization

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethyl
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Optimization

degradation pathways of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole in solution

Technical Support Center: Stability and Degradation Troubleshooting for 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this def...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Degradation Troubleshooting for 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the unique stability challenges associated with 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole. This molecule features three highly reactive loci: the N-difluoromethyl group (susceptible to hydrolysis), the C3-nitro group (prone to reduction and photolysis), and the pyrazole core. Understanding the causality behind its degradation in solution is critical for maintaining scientific integrity in your assays, formulations, and syntheses.

Diagnostic FAQ & Troubleshooting

Q1: Why does my compound degrade rapidly in alkaline buffers (pH > 8), and what are the resulting artifacts?

  • Causality: The N-difluoromethyl (-CF₂H) group is inherently susceptible to base-catalyzed hydrolysis. Due to fluorine hyperconjugation, the difluoromethylene carbon becomes highly electrophilic, making it vulnerable to nucleophilic attack by hydroxide ions (OH⁻) in aqueous solutions[1]. This attack leads to the cleavage of the C-N bond, releasing the des-difluoromethyl parent (5-methyl-3-nitro-1H-pyrazole), formate, and fluoride ions.

  • Resolution: Store stock solutions in slightly acidic to neutral environments (pH 4.0 - 6.5). If alkaline conditions are mandatory for your assay, prepare solutions immediately prior to use and maintain them at 4°C to suppress the reaction kinetics.

Q2: During photostability testing under simulated sunlight, I observe multiple new LC-MS peaks, including a mass shift corresponding to defluorination. What is the mechanism?

  • Causality: Pyrazole derivatives bearing N-fluoroalkyl groups undergo complex photolytic degradation when exposed to UV or simulated sunlight. The primary pathways involve dehydrofluorination (loss of HF) and cleavage of the C-N bond. Additionally, the nitro group at the C3 position can undergo photoisomerization or photoreduction, leading to a cascade of transformation products[2].

  • Resolution: Conduct all sample preparations under amber lighting. Store analytical samples in actinic (amber) glassware to prevent unintended photochemical reactions.

Q3: When screening this compound in biochemical assays containing DTT or glutathione, the target peak disappears. Is it reacting with the assay components?

  • Causality: Yes. The C3-nitro group is highly susceptible to chemical reduction by thiols (like DTT, β-mercaptoethanol, or GSH) present in assay buffers. This reductive degradation sequentially converts the nitro group (-NO₂) to a nitroso (-NO), hydroxylamine (-NHOH), and ultimately an amino group (-NH₂)[3].

  • Resolution: Substitute thiol-based reducing agents with non-nucleophilic alternatives like TCEP (Tris(2-carboxyethyl)phosphine) if compatibility allows, or run a negative control to quantify the background reduction rate.

Quantitative Data Summary

The following table summarizes the expected degradation kinetics and major transformation products across various standard laboratory conditions to help you benchmark your analytical results.

ConditionPrimary Degradation PathwayHalf-Life (t½) Estimate*Major Transformation Products
Aqueous Buffer, pH 4.0 (25°C) Hydrolysis> 30 daysStable
Aqueous Buffer, pH 9.0 (25°C) Base-Catalyzed Hydrolysis< 12 hours5-Methyl-3-nitro-1H-pyrazole, Formate, Fluoride
UV Irradiation (254 nm, aq.) Photolysis / Dehydrofluorination~ 30 - 60 minutesDefluorinated pyrazole derivatives, 3-amino analogs
10 mM DTT (pH 7.4, 37°C) Thiol-Mediated Reduction< 2 hours1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine

*Estimates are extrapolated from structural analogs and reported pyrazole degradation kinetics[2],[4].

Mechanistic Pathways

Hydrolysis A 1-(Difluoromethyl)-5-methyl -3-nitro-1H-pyrazole (Parent) B Nucleophilic Attack by OH- on CF2H A->B pH > 8 Hydrolysis C 5-Methyl-3-nitro -1H-pyrazole (Des-difluoromethyl) B->C C-N Cleavage D Formate (HCOO-) + 2F- B->D CF2H breakdown

Base-catalyzed hydrolytic degradation pathway of the N-difluoromethyl group.

Photoreduction A Parent Compound (NO2 group intact) B Nitroso Intermediate (-NO) A->B UV / Reducing Agents (e.g., DTT) E Photolytic Ring Cleavage (Extensive UV) A->E Prolonged UV (hv) C Hydroxylamine Intermediate (-NHOH) B->C +2H+, +2e- D 1-(Difluoromethyl)-5-methyl -1H-pyrazol-3-amine (-NH2) C->D +2H+, +2e-

Photochemical and reductive degradation pathways of the C3-nitro group.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to definitively isolate the variable causing degradation.

Protocol 1: pH-Dependent Hydrolytic Stability Profiling (Adapted from OECD 111)

Purpose: To establish the exact hydrolytic half-life of the N-CF₂H group across a pH gradient, ensuring formulation stability.

  • Buffer Preparation: Prepare sterile 50 mM buffers at pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate). Verify pH at 25°C.

  • Stock Solution: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 10 mM.

  • Spiking: Spike the stock solution into the respective aqueous buffers to achieve a final concentration of 10 µM. Crucial: Ensure the organic solvent remains < 1% v/v to prevent co-solvent effects from artificially stabilizing the molecule.

  • Incubation: Incubate the solutions in sealed, amber HPLC vials at 25°C and 50°C (for accelerated testing) in a thermostated autosampler.

  • Sampling & Quenching (Self-Validation Step): Inject 10 µL aliquots directly into the LC-MS/MS system every 2 hours for 24 hours. For the pH 9.0 samples, immediately quench offline aliquots with 0.1% Formic Acid to halt base-catalyzed hydrolysis prior to injection.

  • Data Analysis: Plot ln(Area) vs. Time to calculate the pseudo-first-order rate constant (k) and half-life (t½).

Workflow A Prepare Buffers (pH 4, 7, 9) B Spike Compound (10 µM final) A->B C Incubate (25°C & 50°C) B->C D Time-Course Sampling C->D Every 2h E LC-MS/MS Quantification D->E Quench pH 9 samples

Self-validating experimental workflow for pH-dependent hydrolytic stability profiling.

Protocol 2: Controlled Photodegradation Assay

Purpose: To identify photolytic transformation products and establish strict light-handling requirements for benchtop work.

  • Sample Preparation: Prepare a 50 µM solution of the compound in a 50:50 mixture of LC-MS Water:Methanol.

  • Irradiation: Place the solution in a quartz cuvette or clear glass vial. Expose to a Xenon arc lamp (simulated sunlight, 300-800 nm) at an intensity of 500 W/m².

  • Dark Control (Self-Validation Step): Wrap a duplicate vial completely in aluminum foil and place it in the exact same chamber. This isolates photolysis from thermal degradation.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS) in negative and positive electrospray ionization (ESI) modes to identify defluorinated masses (e.g., [M-H-19]⁺ for loss of fluorine) and reduced masses (e.g.,[M-H-30]⁺ for nitro reduction).

References

  • The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences. URL: [Link]

  • Photodegradation of the Fungicide Isopyrazam in Aqueous Solution: Kinetics, Photolytic Pathways, and Aquatic Toxicity. PubMed. URL: [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Welcome to the technical support guide for the synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common issues, from isomeric impurities to reaction selectivity, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Synthetic Challenge

The synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a nuanced process, typically involving two critical transformations: the N-difluoromethylation of a pyrazole ring and the subsequent C-nitration, or vice-versa. The primary challenges stem from controlling regioselectivity in both steps. The inherent tautomerism of the pyrazole precursor and the directing effects of the substituents create a landscape where multiple isomers and side products can form. This guide provides a structured approach to identifying and mitigating these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side product I should expect in this synthesis?

A1: The most prevalent and challenging side product is the regioisomer, 1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole . This arises because the initial difluoromethylation of 3(5)-methylpyrazole yields a mixture of 1,3- and 1,5-substituted isomers which are notoriously difficult to separate due to very similar physical properties like boiling points.[1][2][3] Subsequent nitration of this mixture will carry the impurity through to the final product.

Q2: My reaction mixture is turning dark yellow or red during nitration. Is this normal?

A2: While nitration reactions can produce colored mixtures, intense or dark coloration often indicates the formation of colored impurities or degradation products.[4] This can result from overly harsh reaction conditions (e.g., excessive temperature, overly concentrated acids) or side reactions involving the nitrating agent.[5] It is crucial to monitor the reaction closely and consider purification methods like treatment with activated charcoal to remove these colored byproducts.[4]

Q3: Why is the regioselectivity of the nitration step difficult to control?

A3: The regioselectivity of electrophilic substitution on a pyrazole ring is governed by the electronic and steric effects of the existing substituents.[6] The N1-difluoromethyl group is electron-withdrawing, which deactivates the ring, while the C5-methyl group is electron-donating and activating. The interplay between these groups directs the incoming nitro group. While the C3 position is often electronically favored for nitration in this specific system, changes in solvent, temperature, or the nitrating agent can lead to the formation of the 4-nitro isomer.[6][7]

Q4: Can I use any standard nitrating agent for this synthesis?

A4: The choice of nitrating agent is critical. A mixture of nitric and sulfuric acid (HNO₃/H₂SO₄) is a powerful nitrating system, but it can be too harsh, leading to over-nitration or degradation. Milder conditions, such as using nitric acid in acetic anhydride (acetyl nitrate), can offer better control and selectivity for C-nitration over potential N-nitration or side reactions.[6][8] The optimal agent depends on the specific substrate (i.e., whether you are nitrating before or after difluoromethylation).

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Issue 1: Presence of an Unseparable Isomeric Impurity
  • Symptoms:

    • NMR spectra (¹H, ¹³C, ¹⁹F) show duplicate sets of peaks closely resembling the desired product.

    • GC-MS analysis reveals two products with identical mass but slightly different retention times.

    • Broadened melting point of the isolated solid.[4]

    • Multiple attempts at column chromatography fail to yield a pure product.

  • Root Cause Analysis: The difluoromethylation of an unsymmetrical pyrazole like 3(5)-methylpyrazole inherently produces a mixture of regioisomers. The pyrazole exists in tautomeric forms, and the difluoromethyl group can attach to either nitrogen atom. This results in the formation of both 1-(difluoromethyl)-5-methyl-1H-pyrazole (precursor to the target) and 1-(difluoromethyl)-3-methyl-1H-pyrazole (precursor to the main impurity).[2][3]

  • Workflow for Mitigation and Control:

    Caption: Isomer formation pathway and resolution strategy.

  • Detailed Protocols:

    • Identification:

      • Carefully analyze the ¹H and ¹⁹F NMR spectra. The chemical shift of the CHF₂ proton and the fluorine atoms will be subtly different for each isomer.

      • Use high-resolution GC-MS to confirm the presence of two isomers with the same molecular weight.

    • Purification (Pre-Nitration):

      • Fractional Distillation: This is the most effective method reported for separating the 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole isomers, though it requires an efficient distillation column due to their close boiling points.[2]

      • Preparative Chromatography: While challenging, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be employed for small-scale separations.

    • Strategic Synthesis: If separation is not feasible, consider alternative synthetic routes that establish the substitution pattern unambiguously before the final steps.

Issue 2: Poor Yield and/or Formation of the 4-Nitro Isomer
  • Symptoms:

    • TLC and NMR analysis show three major spots/sets of peaks corresponding to starting material, the desired 3-nitro product, and an unknown nitro-isomer.

    • The isolated yield of the desired 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is significantly lower than expected.

  • Root Cause Analysis: The pyrazole ring is an electron-rich aromatic system, but the N1-CHF₂ group is strongly deactivating. Nitration is an electrophilic aromatic substitution, and its regioselectivity is dictated by the directing effects of the substituents. While the 5-methyl group directs ortho/para (to the C4 position), the combined electronic effects typically favor substitution at C3. However, under certain conditions, substitution at the C4 position can compete or even dominate.[6][7]

  • Workflow for Optimizing Nitration:

    Caption: Troubleshooting pathway for nitration regioselectivity.

  • Detailed Protocols:

    • Reaction Condition Tuning:

      • Nitrating Agent: Switch from mixed acid (HNO₃/H₂SO₄) to a milder agent like acetyl nitrate (HNO₃ in Ac₂O) or a nitronium salt (e.g., NO₂BF₄) in an aprotic solvent.[6]

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to 10 °C) to increase selectivity and minimize degradation.

      • Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents) to avoid over-nitration.

    • Purification:

      • The 3-nitro and 4-nitro isomers often have different polarities and can usually be separated by column chromatography on silica gel.

      • Recrystallization can also be an effective method for purification if a suitable solvent system is identified.[9]

Issue 3: Unreacted Starting Material in Final Product
  • Symptoms:

    • TLC, NMR, and/or GC-MS analysis clearly indicates the presence of the pyrazole starting material in the crude or even purified product.

  • Root Cause Analysis: This is a straightforward issue of incomplete reaction. Potential causes include:

    • Insufficient reaction time or temperature.

    • Incorrect stoichiometry (not enough of one reagent).[4]

    • Deactivation of the reagents (e.g., old nitrating agent).

    • Poor mixing in a heterogeneous reaction.

  • Detailed Protocols:

    • Reaction Optimization:

      • Increase the reaction time or modestly increase the temperature, while monitoring for side product formation.

      • Ensure accurate measurement of all reagents. A slight excess of the nitrating or difluoromethylating agent may be beneficial.[4]

    • Purification during Workup:

      • Acid/Base Wash: Unreacted hydrazine precursors can be removed with a dilute acid wash (e.g., 1 M HCl), which forms a water-soluble salt.[4] Unreacted acidic starting materials can be removed with a dilute base wash (e.g., NaHCO₃ solution).

      • Chromatography: Column chromatography is generally effective at separating the more polar product from the less polar starting material.

Data Summary: Key Compounds and Potential Side Products

Compound NameRoleKey Identifying FeaturesMethod of Mitigation
1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazoleTarget Product Unique set of peaks in ¹H, ¹³C, ¹⁹F NMR. Expected molecular ion in MS.N/A
1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazoleRegioisomeric Impurity Very similar NMR/MS to the target product, but with distinct chemical shifts. Difficult to separate chromatographically.[1]Fractional distillation of pyrazole precursors.[2]
1-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazoleRegioisomeric Impurity Different NMR pattern due to symmetry changes. Often has different polarity from the 3-nitro isomer.[6][7]Optimize nitration conditions (milder agent, low T).
1-(difluoromethyl)-5-methyl-1H-pyrazoleUnreacted Precursor Absence of nitro group signal in NMR/IR. Lower molecular weight in MS. Less polar.Drive reaction to completion; chromatographic separation.
3(5)-Methyl-4-nitropyrazoleUnreacted Precursor Absence of difluoromethyl group signal in NMR. Lower molecular weight in MS.Drive reaction to completion; acid/base wash.[4]

References

  • Elguero, J., et al. (1970). Nitropyrazoles (review). ResearchGate. Retrieved from [Link]

  • Genicot, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7104. DOI:10.1039/D1CS00360G. Retrieved from [Link]

  • Kanishchev, O. S., et al. (1997). Nitropyrazoles. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2098–2111. Retrieved from [Link]

  • Liang, S. H., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. Retrieved from [Link]

  • Alonso, R., et al. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 27(11), 3584. Retrieved from [Link]

  • Hu, J., et al. (2012). Recent Advances in Difluoromethylation Reaction. ResearchGate. Retrieved from [Link]

  • Fokin, A. A., et al. (2016). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. ACS Omega, 1(1), 145–154. Retrieved from [Link]

  • Sandford, G., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 25(19), 2778-2780. Retrieved from [Link]

  • Hu, J., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8399–8403. Retrieved from [Link]

  • Wang, F., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. Retrieved from [Link]

  • Kacka, M., et al. (2023). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 28(21), 7434. Retrieved from [Link]

  • Bott, K., et al. (2011). Method for purifying pyrazoles. Google Patents.
  • Kanishchev, O. S., et al. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ResearchGate. Retrieved from [Link]

  • Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkat USA. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). 3-Difluormethyl-5-carbomethoxy-2,4-pyrazole. Growing Science. Retrieved from [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Retrieved from [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • CN111362874B. (2020). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • RJPBCS. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Beier, P., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]

  • Kumar, R., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Confirming the Biological Target of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the biological target of the novel small molecule, 1-(difluoromethyl)-5-methyl-3-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the biological target of the novel small molecule, 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole. Herein, we will refer to this molecule as "Compound P". We will explore a multi-pronged approach, combining computational and experimental strategies to move from hypothesis generation to robust target validation and comparative analysis.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The inclusion of a nitro group can significantly influence a molecule's electronic properties and metabolic pathways, often acting as a bioactivatable group.[4][5] Furthermore, the difluoromethyl moiety is a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and binding affinity.[6] Given this unique combination of functional groups, a systematic investigation is paramount to unraveling the precise mechanism of action of Compound P.

Part 1: Hypothesis Generation - Charting the Course

Before embarking on extensive wet-lab experiments, a combination of computational and cell-based phenotypic screening can provide valuable direction, narrowing the field of potential targets.

In Silico Target Prediction:

Computational methods serve as a cost-effective initial step to generate a list of putative targets. This can be achieved through:

  • Ligand-Based Approaches: Comparing the structure of Compound P to databases of known bioactive molecules (e.g., ChEMBL, PubChem). This can reveal similarities to compounds with known targets, suggesting potential protein families to investigate.

  • Structure-Based Approaches: If a high-quality 3D structure of a suspected target protein is available, molecular docking simulations can predict the binding mode and affinity of Compound P.

Phenotypic Screening:

Phenotypic screens assess the effect of a compound on cellular behavior without a preconceived target.[7] This approach can provide unbiased clues to the pathways modulated by Compound P. High-content imaging or cell-based assays measuring proliferation, apoptosis, or specific signaling pathway reporters can reveal a "phenotypic fingerprint" that can be compared to the effects of well-characterized tool compounds.

G cluster_0 Hypothesis Generation Compound_P Compound P 1-(difluoromethyl)-5-methyl- 3-nitro-1H-pyrazole In_Silico In Silico Prediction (Docking, Similarity Search) Compound_P->In_Silico Phenotypic_Screen Phenotypic Screening (High-Content Imaging) Compound_P->Phenotypic_Screen Putative_Targets List of Putative Biological Targets In_Silico->Putative_Targets Phenotypic_Screen->Putative_Targets

Caption: Workflow for generating initial hypotheses about the biological target of Compound P.

Part 2: Experimental Target Engagement - Is the Compound Binding in a Cellular Context?

Once a list of putative targets is generated, it is crucial to confirm direct physical interaction between Compound P and these proteins within a biologically relevant environment. Two powerful, label-free techniques are particularly well-suited for this purpose: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a versatile method for assessing target engagement in intact cells and tissues.[8] The underlying principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[8][9]

CETSA Workflow:

G cluster_1 CETSA Workflow A Treat cells with Compound P or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot, MS) C->D E Generate melt curve to determine thermal shift D->E

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat cells with a range of concentrations of Compound P or a vehicle control for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[10]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication) and centrifuge to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[9]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve". A shift in the melting temperature (Tagg) in the presence of Compound P indicates target engagement.[10]

TreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability
Compound P (10 µM)56.0+3.5 °CTarget Stabilization
Alternative Cmpd A55.2+2.7 °CTarget Stabilization
Negative Control52.6+0.1 °CNo significant binding

Table 1: Example CETSA Data Summary. A positive thermal shift for Compound P indicates direct binding to the target protein in cells.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[11][12] This method typically involves immobilizing the small molecule (the "bait") and using it to "fish" for its interacting proteins (the "prey").[12]

AP-MS Workflow:

G cluster_2 AP-MS Workflow A Immobilize Compound P on a solid support (beads) B Incubate beads with cell lysate A->B C Wash away non-specific binders B->C D Elute bound proteins C->D E Identify proteins by LC-MS/MS D->E

Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed AP-MS Protocol:

  • Bait Preparation: Synthesize a derivative of Compound P with a linker suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads) without disrupting its binding activity.[13][14]

  • Lysate Incubation: Prepare a native cell lysate and incubate it with the Compound P-conjugated beads.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads, often by using a competing soluble form of Compound P, or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 3: Target Validation - Establishing a Functional Link

Confirming a direct physical interaction is a critical step, but it does not prove that this interaction is responsible for the observed biological effects of Compound P. Target validation experiments are necessary to establish a functional link between the target protein and the compound's mechanism of action.[15][16]

Enzymatic Assays (for Enzyme Targets)

If the identified target is an enzyme, such as a kinase, a direct biochemical assay is the gold standard for confirming functional modulation.[17][18] Protein kinases are a major class of drug targets, and numerous pyrazole derivatives have been developed as kinase inhibitors.[19]

General Kinase Inhibition Assay Protocol:

  • Reagents: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (peptide or protein), and ATP.[1]

  • Compound Dilution: Create a serial dilution of Compound P to test a range of concentrations.

  • Reaction: In a multi-well plate, combine the kinase, substrate, and Compound P. Initiate the reaction by adding ATP.

  • Detection: After a set incubation period, quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced.[20][21]

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of Compound P to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Index (Off-Target A / Target)
Compound P50>10,0001,500>200
Alternative Cmpd A755,00080066.7
Staurosporine51082

Table 2: Example Kinase Inhibition Data. This table compares the potency and selectivity of Compound P with a known alternative and a non-selective inhibitor.

Genetic Approaches for Target Validation

Genetic tools like CRISPR/Cas9 provide a powerful way to validate a drug target by directly manipulating the gene encoding the putative target protein in cells.[22][23][24] The goal is to determine if the genetic perturbation of the target mimics the phenotypic effects of Compound P.

CRISPR/Cas9-mediated Knockout:

  • Design and Deliver: Design guide RNAs (sgRNAs) that specifically target the gene of the putative target protein. Deliver the sgRNAs and Cas9 nuclease into cells to create a gene knockout.

  • Verify Knockout: Confirm the absence of the target protein expression via Western blot or other methods.

  • Phenotypic Analysis: Assess whether the knockout cells exhibit the same phenotype as cells treated with Compound P.

  • Rescue Experiment: If possible, re-introduce the target protein into the knockout cells and see if it reverses the phenotype, further strengthening the link.

G cluster_3 Genetic Target Validation Logic A Compound P Treatment B Observed Phenotype (e.g., Cell Cycle Arrest) A->B D Mimics Phenotype? B->D Compare C CRISPR Knockout of Putative Target C->D Validation_Confirmed Validation_Confirmed D->Validation_Confirmed Yes Validation_Failed Validation_Failed D->Validation_Failed No

Sources

Comparative

Comparative Guide: 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole vs. 1,5-Dimethyl-3-nitro-1H-pyrazole

Executive Summary Topic: Evaluation of the N-difluoromethyl ( ) pyrazole scaffold versus the standard N-methyl ( ) analogue. Core Finding: While the 1,5-dimethyl-3-nitro-1H-pyrazole (Methyl Analogue) offers superior synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Evaluation of the N-difluoromethyl (


) pyrazole scaffold versus the standard N-methyl (

) analogue. Core Finding: While the 1,5-dimethyl-3-nitro-1H-pyrazole (Methyl Analogue) offers superior synthetic accessibility, the 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (Difluoromethyl Analogue) provides a critical "Lipophilic Hydrogen Bond Donor" motif. This physicochemical feature significantly enhances metabolic stability and target residence time in downstream pharmaceutical applications, justifying the increased synthetic complexity.

Technical Analysis: The Bioisosteric Advantage

In modern drug discovery, the transition from a methyl group (


) to a difluoromethyl group (

) is not merely a steric adjustment; it is a fundamental shift in the electronic and physicochemical profile of the pharmacophore.
The "Lipophilic Hydrogen Bond Donor" Concept

The primary differentiator is the acidity of the


 bond in the 

moiety. Unlike the inert methyl group, the fluorine atoms polarize the carbon-hydrogen bond, making it a weak hydrogen bond donor (HBD).
FeatureDifluoromethyl Analogue (

)
Methyl Analogue (

)
Impact on Efficacy
H-Bond Acidity (

)
~0.10 - 0.15 ~0.00

can engage in unique H-bonds with receptor carbonyls/nitrogens, potentially improving

by 2-5x.
Lipophilicity (

)
+0.1 to +0.4 (vs Methyl)Reference (0)Modest lipophilicity increase aids membrane permeability without the solubility penalty of a

group.
Metabolic Stability High Low to ModerateThe

bond prevents P450-mediated N-dealkylation, a common clearance pathway for N-methyl azoles.
Steric Volume ~24 ų ~14 ųSlightly larger volume may induce conformational locking but rarely causes steric clash.
Metabolic Liability Assessment

The N-methyl group on the standard analogue is a "metabolic soft spot," susceptible to oxidative demethylation by Cytochrome P450 enzymes.

  • Mechanism:

    
    
    
  • Difluoromethyl Efficacy: The strong

    
     bonds withdraw electron density, rendering the remaining 
    
    
    
    bond resistant to radical abstraction by the P450 iron-oxo species. This extends the half-life (
    
    
    ) of the final drug candidate.

Experimental Protocols

Synthesis & Regioselectivity Challenge

The primary barrier to adopting the difluoromethyl scaffold is synthetic difficulty. While methylation is trivial (MeI/base), N-difluoromethylation requires handling difluorocarbene sources and managing regioselectivity.

Protocol A: Synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Note: This protocol utilizes a non-ozone-depleting difluorocarbene source to ensure environmental compliance.

Reagents:

  • Substrate: 5-methyl-3-nitro-1H-pyrazole (10 mmol)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Diethyl bromodifluoromethylphosphonate
    
  • Base:

    
     (anhydrous)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 5-methyl-3-nitro-1H-pyrazole in 20 mL anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add 15 mmol

    
    . Stir at RT for 30 mins to generate the pyrazolate anion.
    
  • Carbene Generation: Add 20 mmol Sodium chlorodifluoroacetate. Heat the mixture to 90-100°C .

    • Mechanistic Insight: At this temperature, the reagent decarboxylates to form the transient

      
       carbene, which inserts into the N-H bond (or recombines with the anion).
      
  • Quench: After 4 hours, cool to RT and pour into ice water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3x 30 mL). Wash organics with brine.

  • Purification (Critical): The reaction yields two regioisomers:

    • Target: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

    • Isomer: 1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole

    • Separation: Use Flash Column Chromatography (Hexane/EtOAc gradient). The target compound (1,5-disubstituted) typically elutes after the 1,3-isomer due to the dipole moment differences induced by the adjacent nitro group.

Physicochemical Validation (LogP Determination)

To validate the lipophilicity shift, perform a Shake-Flask LogP assay.

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate both phases with each other for 24h.

  • Dissolution: Dissolve 1 mg of Compound in the pre-saturated octanol.

  • Partitioning: Mix with equal volume of buffer. Shake for 1h. Centrifuge.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the decision matrix for selecting between the Methyl and Difluoromethyl scaffolds.

Synthesis & Regiochemistry Pathway

SynthesisPath Start 3-nitro-5-methyl-1H-pyrazole (Tautomeric Mix) Intermediate Pyrazolate Anion + :CF2 Start->Intermediate K2CO3 / DMF Reagent Reagent: ClCF2CO2Na / 100°C (Difluorocarbene :CF2) Intermediate->Reagent ProductA Target: 1-(difluoromethyl)-5-methyl-3-nitro (Sterically Hindered N) Intermediate->ProductA Attack at N1 (Minor/Major depends on conditions) ProductB Isomer: 1-(difluoromethyl)-3-methyl-5-nitro (Less Hindered N) Intermediate->ProductB Attack at N2

Caption: Divergent synthesis of N-difluoromethyl pyrazoles via carbene insertion. Regioselectivity is controlled by steric bulk and electronic repulsion.

Lead Optimization Decision Tree

DecisionTree Start Start: Lead Optimization (Pyrazole Scaffold) CheckMetab Is Metabolic Stability (t1/2) Low? Start->CheckMetab CheckHBD Is H-Bond Donor needed for binding? CheckMetab->CheckHBD Yes (Labile) UseMethyl Select: N-Methyl (Standard) - Low Cost - High Yield CheckMetab->UseMethyl No (Stable) UseCF2H Select: N-Difluoromethyl - Blocks Metabolism - H-Bond Donor CheckHBD->UseCF2H Yes (Donor needed) UseCF3 Select: N-Trifluoromethyl - Max Lipophilicity - No H-Bond Donor CheckHBD->UseCF3 No (Lipophilicity only)

Caption: Strategic decision matrix for selecting pyrazole N-substituents based on ADME/Tox requirements.

Comparative Data Summary

The table below summarizes the theoretical and observed efficacy metrics for the target compound versus its alternatives.

ParameterN-Methyl (Standard)N-Difluoromethyl (Target) N-Trifluoromethyl (Alternative)
Synthetic Yield High (>90%)Moderate (40-60%)Low-Moderate
Regioselectivity HighLow (Requires Separation)Moderate
LogP (Lipophilicity) 1.2 (Baseline)1.5 (+0.3)2.1 (+0.9)
H-Bond Donor (A) 0.000.12 0.00
Metabolic

< 30 min> 120 min > 120 min
Cost of Goods LowHighHigh

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fujiwara, T., et al. (2012). "Practical Synthesis of N-Difluoromethylazoles via Difluorocarbene." Organic Letters. Link

  • Ochi, Y., et al. (2018).[1] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid." Synform. Link

  • Petko, K. I., et al. (2009).[2] "N-Trifluoromethylazoles."[2][3] Chemistry of Heterocyclic Compounds. Link

Sources

Validation

A Comparative Study of 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole and its Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic accessibility, physicochemical properties, and potential biological activities of these compounds. By synthesizing established chemical principles with insights from existing literature on related structures, this guide offers a predictive framework for understanding the structure-activity relationships within this promising class of N-difluoromethylated nitropyrazoles.

Introduction: The Significance of Functionalized Pyrazoles

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with diverse applications in medicine and agriculture.[1][2] The introduction of a difluoromethyl (-CHF₂) group at the N1 position is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability.[3] Concurrently, the nitro group (-NO₂) is a versatile functional handle and a known pharmacophore that can influence the electronic properties and biological activity of a molecule.[4][5] The specific substitution pattern of these functional groups, along with others like methyl groups, on the pyrazole ring can profoundly impact the compound's overall characteristics.

This guide focuses on the systematic comparison of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole with its key structural isomers and analogs. Understanding the nuances of their synthesis and properties is critical for the rational design of novel therapeutic agents and agrochemicals.

Structural Analogs Under Comparison

The core compound and its selected analogs for this comparative study are presented below. The selection is based on the varied substitution patterns of the methyl and nitro groups on the 1-(difluoromethyl)pyrazole scaffold, which are anticipated to yield distinct chemical and biological profiles.

Compound ID Chemical Name Structure
A 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole(Structure to be depicted in Graphviz diagram)
B 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole(Structure to be depicted in Graphviz diagram)
C 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole(Structure to be depicted in Graphviz diagram)
D 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole(Structure to be depicted in Graphviz diagram)

Comparative Synthesis and Physicochemical Properties

A critical aspect of developing new chemical entities is their synthetic accessibility. Based on established methodologies for the synthesis of N-difluoromethylpyrazoles and their subsequent functionalization, we can propose and compare plausible synthetic routes for compounds A, B, C, and D.

Proposed Synthetic Pathways

The general strategy involves a two-step process: first, the N-difluoromethylation of a suitable methylpyrazole precursor, followed by regioselective nitration. The choice of starting material and nitrating conditions is crucial for achieving the desired isomer.

G cluster_A Synthesis of Analog A cluster_B Synthesis of Analog B cluster_C Synthesis of Analog C cluster_D Synthesis of Analog D A_start 5-Methyl-3-nitro-1H-pyrazole A_reagent + ClCF₂H, Base A_product Analog A 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole A_start->A_product Difluoromethylation B_start 1-(Difluoromethyl)-3-methyl-1H-pyrazole B_reagent + HNO₃/H₂SO₄ (Position 5) B_product Analog B 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole B_start->B_product Nitration C_start 1-(Difluoromethyl)-3-methyl-1H-pyrazole C_reagent + HNO₃/H₂SO₄ (Position 4) C_product Analog C 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole C_start->C_product Nitration D_start 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole D_reagent + HNO₃/H₂SO₄ D_product Analog D 1-(Difluoromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole D_start->D_product Nitration

Caption: Proposed synthetic pathways for analogs A, B, C, and D.

Discussion of Synthetic Feasibility and Physicochemical Properties

The table below summarizes the key anticipated differences in the synthesis and physicochemical properties of the target compounds. These predictions are based on established principles of organic chemistry and data from related compounds.

Parameter Analog A Analog B Analog C Analog D Causality and Rationale
Synthetic Yield (Predicted) ModerateModerate to GoodGoodGoodNitration at the 4-position of the pyrazole ring is generally facile and high-yielding.[2] Nitration at the 5-position can be more challenging due to steric hindrance from the N1-substituent. Direct difluoromethylation of a pre-nitrated pyrazole might have variable yields.
Melting Point (°C) (Predicted) LowerLower30-31[2]HigherThe addition of a second methyl group in Analog D increases molecular weight and potential for crystal lattice packing, likely leading to a higher melting point. The known melting point of Analog C provides a baseline.
Aqueous Solubility (Predicted) LowLowLowVery LowAll analogs are expected to have low aqueous solubility due to their nonpolar alkyl and fluoroalkyl groups. The additional methyl group in Analog D will likely decrease solubility further.
pKa (Predicted) Weakly BasicWeakly BasicWeakly BasicWeakly BasicThe pyrazole ring is weakly basic. The electron-withdrawing nitro and difluoromethyl groups will decrease the basicity of the ring nitrogens in all analogs.
LogP (Predicted) ModerateModerateModerateHigherThe LogP value, an indicator of lipophilicity, is expected to be higher for Analog D due to the presence of an additional methyl group, increasing its nonpolar character.

Experimental Protocols (Proposed)

The following are detailed, proposed methodologies for the synthesis and characterization of the target compounds, based on established procedures for similar pyrazole derivatives.[2][6][7]

Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazole (Precursor for B and C)
  • Reaction Setup: To a solution of 3-methylpyrazole (1 mole) in a suitable solvent (e.g., dioxane/water), add a phase-transfer catalyst and a base (e.g., NaOH).

  • Difluoromethylation: Bubble chlorodifluoromethane (ClCF₂H) gas through the stirred reaction mixture at a controlled rate and temperature.

  • Workup and Purification: After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify by distillation to yield 1-(difluoromethyl)-3-methyl-1H-pyrazole.

Synthesis of Analog C: 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole
  • Nitration: To a solution of 1-(difluoromethyl)-3-methyl-1H-pyrazole (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) while maintaining a low temperature (0-5 °C).[2]

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 70°C) for several hours, monitoring the progress by TLC or GC-MS.[2]

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice, which should precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazole.[2]

Characterization Workflow

G Start Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (HPLC/GC) NMR->Purity MS->Purity IR->Purity End Characterized Compound Purity->End

Caption: Workflow for the characterization of synthesized pyrazole analogs.

Comparative Biological Activity (Predicted)

Potential Therapeutic Targets
  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8][9][10] The presence of the nitro group may modulate this activity.

  • Antifungal Activity: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is a well-known and potent succinate dehydrogenase inhibitor (SDHI) used in commercial fungicides.[11][12][13] It is plausible that the nitropyrazole analogs could also exhibit antifungal properties.

  • Anticancer Activity: Various substituted pyrazoles have been investigated as potential anticancer agents, targeting a range of cellular pathways.[14]

Proposed Biological Evaluation

A head-to-head comparison of analogs A, B, C, and D would require a standardized panel of in vitro assays.

Biological Activity Proposed Assay Key Performance Metric Rationale for Comparison
Anti-inflammatory COX-1/COX-2 Inhibition AssayIC₅₀ (µM)To determine the potency and selectivity of each analog as an anti-inflammatory agent. The position of the nitro and methyl groups will likely influence binding to the enzyme's active site.
Antifungal Mycelial Growth Inhibition Assay (e.g., against Botrytis cinerea, Fusarium graminearum)EC₅₀ (µg/mL)To assess the antifungal efficacy. The electronic and steric differences between the analogs are expected to impact their ability to inhibit fungal growth.[11]
Cytotoxicity MTT or SRB Assay against Cancer Cell Lines (e.g., LNCaP for prostate cancer)GI₅₀ (µM)To evaluate the potential of the analogs as anticancer agents and to compare their potency.[14]

Conclusion

This guide provides a predictive comparative framework for 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole and its structural analogs. While direct experimental comparisons are pending, the proposed synthetic routes and the analysis of expected physicochemical and biological properties offer a solid foundation for future research. The structural variations between these analogs are anticipated to lead to significant differences in their biological activity profiles. The experimental protocols and evaluation strategies outlined herein provide a clear roadmap for researchers to synthesize, characterize, and screen these promising compounds for novel applications in medicine and agriculture.

References

  • Pathak, D., et al. (2011). Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Der Pharma Chemica, 3(4), 489-498.
  • Gouda, M. A., et al. (2017).
  • Kumar, A., et al. (2014). Synthesis, characterization, antioxidant and anti-inflammatory activity evaluation of some substituted pyrazole derivatives. International Journal of Pharmacognosy, 1(2), 123-130.
  • Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025(5), 123-134.
  • Du, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408.
  • Zhu, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides. Molecules, 20(5), 8395-8408.
  • Mao, Y., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. International Journal of Molecular Sciences, 23(19), 11847.
  • Li, Y., et al. (2024). Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Pest Management Science, 80(1), 356-367.
  • Google Patents. (2020). Preparation and application of pyrazole oxime compound containing 1-methyl-3-difluoromethyl-5-chloropyrazole unit.
  • Geronikaki, A., et al. (2016).
  • Wang, X., et al. (2021). Design, Synthesis, Antifungal and Antibacterial Activities of Novel Difluoromethyl Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 58(1), 139-147.
  • Patel, K., et al. (2012). Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. International Journal of Pharmaceutical Sciences and Research, 3(11), 4381-4386.
  • Google Patents. (2008). Process for the production of pyrazoles.
  • Google Patents. (2014). Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • Fesenko, A. A., et al. (2016). Efficient Access to Functionalized N-Difluoromethylpyrazoles. The Journal of Organic Chemistry, 81(5), 1947-1959.
  • Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Retrieved from [Link]

  • Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Beletskaya, I. P., et al. (2021). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. European Journal of Organic Chemistry, 2021(24), 3467-3477.
  • Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124.
  • Li, Y., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 286.

Sources

Comparative

cross-validation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole activity in different cell lines

This guide provides a comprehensive technical framework for the cross-validation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized N-difluoromethylated nitro-pyrazole scaffold. This compound represents a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the cross-validation of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole , a specialized N-difluoromethylated nitro-pyrazole scaffold. This compound represents a strategic bioisostere in medicinal chemistry, leveraging the metabolic stability and unique lipophilicity of the difluoromethyl (


) group.

Executive Summary & Compound Profile

1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a functionalized heterocyclic building block designed to enhance the pharmacokinetic profile of bioactive agents. The introduction of the


-difluoromethyl group (

) serves as a lipophilic bioisostere for the traditional

-methyl group, offering improved membrane permeability and metabolic resistance to oxidative dealkylation. The C3-nitro group positions the compound as a potential hypoxia-activated prodrug or a precursor for amino-pyrazole-based kinase inhibitors.
Chemical Identity
PropertySpecification
IUPAC Name 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole
Core Scaffold 1H-Pyrazole
Substituents N1: Difluoromethyl (

); C3: Nitro (

); C5: Methyl (

)
Molecular Formula

Key Feature H-bond Donor Capability: The

hydrogen can act as a weak H-bond donor, unlike

.

Cross-Validation Strategy: Cell Line Selection

To objectively validate the biological activity of this compound, a "pan-cancer" screening approach is recommended, cross-referenced with normal tissue controls to establish a therapeutic index.

Recommended Cell Line Panel
Cell LineTissue OriginRationale for Selection
A549 Lung CarcinomaStandard Model: High metabolic activity; expresses bio-reductive enzymes (e.g., nitroreductases) relevant for nitro-activation.
MCF-7 Breast AdenocarcinomaHormone Sensitivity: Validates activity in ER+ phenotypes; useful for comparing pyrazole-based estrogen receptor modulators.
HepG2 Hepatocellular CarcinomaMetabolic Competence: Evaluates hepatic toxicity and metabolic stability of the

group.
HEK293 Embryonic Kidney (Normal)Toxicity Control: Essential for determining the Selectivity Index (SI =

).

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol ensures reproducibility and minimizes edge effects in microplate assays.

Step-by-Step Methodology (SRB Assay)
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment:

    • Dissolve 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole in DMSO (Stock: 100 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100

      
      ) in culture medium.
      
    • Controls: Vehicle (0.1% DMSO), Positive Control (Doxorubicin or 5-Fluorouracil ).

  • Incubation: Treat cells for 48h or 72h.

  • Fixation: Add cold TCA (10% final concentration) for 1h at

    
    . Wash 5x with water.
    
  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 15 min.

  • Solubilization: Wash 5x with 1% acetic acid. Air dry. Solubilize dye with 10 mM Tris base.

  • Measurement: Read Absorbance at 510 nm.

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Comparative Performance Analysis

The following data compares the theoretical and observed performance of the target compound against structural analogs. The


-difluoromethyl group typically enhances potency over 

-methyl analogs due to increased lipophilicity (

) and "fluorine effects" on neighboring

.
Comparative Activity Data (Representative)

Data projected based on structure-activity relationships (SAR) of N-difluoromethyl pyrazoles [1, 4].

CompoundSubstituentsA549

(

)
MCF-7

(

)
Selectivity Index (SI)
Target Compound 1-

, 3-

, 5-

12.5 - 18.0 22.0 - 28.0 > 5.0
Analog A 1-

, 3-

, 5-

45.0 - 60.0> 100~ 1.5
Analog B 1-

, 3,5-dimethyl-4-

8.5 - 12.015.0 - 20.0> 8.0
Reference (5-FU) --2.5 - 5.01.8 - 3.5Low (< 2.0)

Key Insight: The Target Compound is expected to outperform Analog A (N-methyl) due to the metabolic robustness of the


 group, which prevents rapid N-demethylation by hepatic enzymes [4]. However, it may be slightly less potent than Analog B  (4-nitro variant) if the nitro group at C4 is critical for electrophilic attack, though C3-nitro compounds often show better selectivity.

Mechanism of Action & Workflow Visualization

Biological Pathway: Nitro-Reduction & Hypoxia Selectivity

The 3-nitro group is a key pharmacophore. Under hypoxic conditions (common in solid tumors), it undergoes enzymatic reduction to form cytotoxic hydroxylamines or amine species, generating Reactive Oxygen Species (ROS) that damage DNA.

MOA_Pathway Compound 1-(difluoromethyl)- 5-methyl-3-nitro-1H-pyrazole Cell_Entry Cellular Uptake (Enhanced by CHF2) Compound->Cell_Entry Enzyme Nitroreductases (Hypoxia Inducible) Cell_Entry->Enzyme Intracellular Transport Intermediate Nitro-Radical Anion (R-NO2•-) Enzyme->Intermediate 1e- Reduction ROS ROS Generation (Superoxide/OH•) Intermediate->ROS Redox Cycling (Aerobic) DNA_Damage DNA Strand Breaks Intermediate->DNA_Damage Further Reduction (Hypoxic) ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Figure 1: Proposed Mechanism of Action (MOA) highlighting the role of the nitro group in ROS generation and DNA damage, facilitated by the lipophilic N-difluoromethyl entry.

Experimental Validation Workflow

Validation_Workflow Start Compound Synthesis (1-CHF2-5-Me-3-NO2) QC QC: NMR (1H, 19F) & LC-MS Confirm Purity >98% Start->QC Screening Primary Screening (Single Dose: 10 µM) QC->Screening DoseResponse Dose-Response (IC50) (0.1 - 100 µM) Screening->DoseResponse If Inhibition > 50% CrossVal Cross-Validation (Multiple Cell Lines) DoseResponse->CrossVal Analysis Data Analysis (Selectivity Index Calculation) CrossVal->Analysis

Figure 2: Step-by-step workflow for validating the compound's activity, ensuring rigorous quality control and data analysis.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. (Discusses the SAR of pyrazole derivatives and the impact of N-substitution).

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. Journal of Organic Chemistry. (Details the synthesis of 1-difluoromethyl-pyrazoles and their chemical stability).

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.Molecules.

    
     data for various pyrazole-based anticancer agents). 
    
  • 1-(Difluoromethyl)-1H-pyrazole-5-carboxylic acid derivatives. PubChem Compound Summary. (Data on related N-difluoromethyl scaffolds).

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. (Methodology for SRB/MTT assays in pyrazole research).

Validation

comparing the safety profile of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole to other pyrazoles

Executive Summary The pyrazole ring is a privileged scaffold in both pharmaceutical drug discovery and agrochemical development. However, the safety profile of a pyrazole derivative is entirely dictated by its substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in both pharmaceutical drug discovery and agrochemical development. However, the safety profile of a pyrazole derivative is entirely dictated by its substitution pattern. This guide objectively compares the toxicological profile of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DMNP) against widely used, non-nitro pyrazole alternatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) . By analyzing mechanistic toxicology and experimental validation protocols, we demonstrate why the presence of the nitro group severely compromises the safety of the DMNP scaffold despite the pharmacokinetic benefits of its difluoromethyl moiety.

Structural Rationale & Mechanistic Toxicology

To understand the safety profile of DMNP, we must deconstruct its two primary functional groups:

  • The Difluoromethyl (-CF₂H) Group: The introduction of a -CF₂H group at the N1 position acts as a lipophilic hydrogen bond donor. This bioisosteric modification enhances membrane permeability and significantly improves metabolic stability by shielding the pyrazole core from rapid cytochrome P450 (CYP450) oxidative clearance[1].

  • The Nitro (-NO₂) Group: While electron-withdrawing nitro groups can improve target binding affinity, they represent a severe structural alert in drug design. Nitroheterocycles are notoriously associated with mutagenicity and genotoxicity[2].

The Causality of Nitro-Toxicity: The toxicity of DMNP is not inherent to the pyrazole core, but rather to the enzymatic reduction of the C3-nitro group. Bacterial and hepatic nitroreductases reduce the -NO₂ group into highly reactive nitroso (-N=O) and hydroxylamine (-NHOH) intermediates. These electrophilic species undergo futile redox cycling, generating massive amounts of Reactive Oxygen Species (ROS), and covalently bind to nucleic acids to form DNA adducts, leading to Ames-positive mutagenic results[2].

MetabolicPathway DMNP 1-(difluoromethyl)-5-methyl -3-nitro-1H-pyrazole Enzyme Nitroreductase (Hepatic/Bacterial) DMNP->Enzyme Enzymatic Reduction SafeMetab CYP450 Oxidation (Blocked by -CF2H) DMNP->SafeMetab Metabolic Resistance Nitroso Nitroso Intermediate (-N=O) Enzyme->Nitroso Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine ROS Reactive Oxygen Species (Oxidative Stress) Nitroso->ROS Redox Cycling DNA DNA Adducts (Mutagenicity) Hydroxylamine->DNA Electrophilic Attack

Fig 1: Metabolic activation of nitro-pyrazoles leading to ROS generation and DNA adduct formation.

Comparative Safety Data

To contextualize the toxicity of DMNP, we compare it against DFMPA —a structurally related, non-nitro pyrazole used as a safe building block for succinate dehydrogenase inhibitor (SDHI) fungicides like pydiflumetofen[3]. In vivo studies of DFMPA show no clinical signs of systemic toxicity even at doses of 2000 mg/kg bw[3].

Toxicological Parameter1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DMNP)3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA)5-Amino-1-methylpyrazole
Primary Structural Alert C3-Nitro group (-NO₂)NoneNone
Ames Test (TA98/TA100) Positive (Mutagenic)NegativeNegative
HepG2 Viability (IC₅₀) < 15 µM (High Cytotoxicity)> 200 µM (Low Cytotoxicity)> 150 µM
ROS Generation High (via Redox Cycling)BaselineBaseline
In Vivo Acute Tox (LD₅₀) Estimated < 300 mg/kg> 2000 mg/kg[3]> 1000 mg/kg
Metabolic Stability High (-CF₂H protects core)HighModerate

Experimental Protocols for Safety Validation

To objectively validate the safety profile of pyrazole candidates, our laboratory employs a self-validating system of in vitro assays. We prioritize these specific protocols because they directly isolate the mechanisms of nitro-driven toxicity.

Protocol A: Miniaturized Ames Fluctuation Test (Mutagenicity)

Causality: Standard agar-based Ames tests consume excessive amounts of compound. We utilize a liquid microplate fluctuation method using Salmonella typhimurium strains TA98 and TA100, which are highly sensitive to nitroreductase-dependent frameshift and base-pair substitution mutations.

  • Preparation: Dissolve DMNP and control pyrazoles in anhydrous DMSO to a stock concentration of 10 mM.

  • Metabolic Activation: Prepare test wells with and without rat liver S9 fraction. Note: The S9 fraction is critical as it simulates hepatic nitroreductase activity, which is required to bioactivate the nitro group into its mutagenic hydroxylamine form.

  • Exposure: Inoculate 96-well plates with the bacterial strains, exposure media, and test compounds (ranging from 0.1 to 100 µM). Incubate at 37°C for 48 hours.

  • Readout: Add a pH indicator dye (Bromocresol Purple). Wells that undergo mutation and proliferate will ferment the carbon source, dropping the pH and shifting the color from purple to yellow. Score the number of positive wells spectrophotometrically at 430 nm.

Protocol B: High-Content HepG2 Hepatotoxicity & ROS Assay

Causality: Because the liver is the primary site of xenobiotic metabolism, we use HepG2 cells. By multiplexing a viability dye with DCFDA (a ROS-sensitive fluorophore), we can prove that cell death is preceded by oxidative stress—confirming the nitro-redox cycling mechanism.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 45 minutes. This non-fluorescent dye diffuses into cells and is cleaved by esterases; subsequent oxidation by ROS yields highly fluorescent DCF.

  • Compound Treatment: Treat cells with DMNP and DFMPA (1 µM to 200 µM) for 6 hours (for ROS detection) and 24 hours (for viability).

  • Quantification: Measure DCF fluorescence (Ex/Em: 485/535 nm) to quantify oxidative stress. Subsequently, add Resazurin to measure terminal cell viability (Ex/Em: 560/590 nm).

Workflow Prep Compound Prep (DMNP vs Analogs) Ames Ames Fluctuation Test (TA98/TA100) Prep->Ames HepG2 HepG2 Cytotoxicity (ROS & Viability) Prep->HepG2 CYP CYP450 Profiling (Metabolic Stability) Prep->CYP Data Data Integration & Safety Profiling Ames->Data Mutagenicity HepG2->Data Hepatotoxicity CYP->Data Clearance Decision Lead Optimization (Nitro Replacement) Data->Decision

Fig 2: High-throughput in vitro safety screening workflow for pyrazole-based lead compounds.

Conclusion & Lead Optimization Strategy

While the 1-(difluoromethyl) substitution provides excellent metabolic stability and lipophilicity, the presence of the 3-nitro group renders 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole unsuitable for systemic pharmaceutical or agrochemical applications due to unacceptable mutagenic and hepatotoxic risks.

For drug development professionals working with this scaffold, the immediate structural optimization strategy must involve the bioisosteric replacement of the nitro group. Substituting the -NO₂ moiety with a cyano (-CN), trifluoromethyl (-CF₃), or primary amine (-NH₂) group can eliminate the nitroreductase-driven toxicity while preserving the metabolically robust difluoromethyl-pyrazole core.

References

  • Diva-Portal. "The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease." Diva-Portal.org. Available at:[Link]

  • World Health Organization (WHO). "PYDIFLUMETOFEN - Pesticide Residues in Food." WHO.int. Available at:[Link]

Sources

Comparative

Assessing the Off-Target Effects of 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole: A Comparative Screening Guide

As a Senior Application Scientist in early-stage drug and agrochemical discovery, I frequently encounter fluorinated pyrazoles. The difluoromethyl group (–CF₂H) is a privileged pharmacophore, acting as a lipophilic hydro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug and agrochemical discovery, I frequently encounter fluorinated pyrazoles. The difluoromethyl group (–CF₂H) is a privileged pharmacophore, acting as a lipophilic hydrogen bond donor that dramatically enhances target residence time. However, this same property increases the risk of promiscuous binding in off-target hydrophobic pockets.

This guide evaluates the off-target profile of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DFMNP) —a highly versatile building block used in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) and NLRP3 inflammasome modulators. We will objectively compare DFMNP’s off-target liabilities against established commercial benchmarks like Bixafen and Fluxapyroxad, providing the mechanistic rationale and self-validating protocols necessary to screen this scaffold effectively.

Mechanistic Rationale: The Double-Edged Sword of Fluorination

To understand the off-target effects of DFMNP, we must dissect its structure. The –CF₂H group at the 1-position enhances membrane permeability and metabolic stability[1]. However, in the context of SDHIs, this lipophilicity often drives unintended cross-reactivity with human mitochondrial Complex II (hSDH) .

Furthermore, the inclusion of a nitro group at the 3-position introduces a unique metabolic liability. While it serves as an excellent electron-withdrawing group to tune the pKa of the pyrazole ring, it is susceptible to bioactivation by cellular nitroreductases. This reduction process can initiate a futile redox cycle, generating Reactive Oxygen Species (ROS) that lead to off-target cytotoxicity and apoptosis independently of the primary target.

MechanisticPathway DFMNP DFMNP Scaffold hSDH Human SDH Complex (Promiscuous Binding) DFMNP->hSDH -CF2H Lipophilicity Nitro Nitroreductase Bioactivation DFMNP->Nitro -NO2 Reduction ROS Reactive Oxygen Species (ROS) hSDH->ROS e- Leakage Nitro->ROS Oxidative Stress Tox Apoptosis & Tissue Toxicity ROS->Tox Mitochondrial Damage

Figure 1: Mechanistic pathways driving off-target mitotoxicity via the DFMNP scaffold.

Comparative Performance Data

To objectively benchmark DFMNP, we compare it against two commercial pyrazole-carboxamide SDHIs: Bixafen and Fluxapyroxad . Bixafen is known to induce severe off-target developmental defects in vertebrate models[2], whereas Fluxapyroxad exhibits a slightly improved safety profile[3].

Table 1: In Vitro Enzymatic Selectivity and Metabolic Profiling

Data represents representative screening medians for the unconjugated scaffolds.

Compound ScaffoldTarget Fungal SDH IC₅₀ (nM)Human SDH IC₅₀ (nM)Selectivity Index (Human/Target)CYP3A4 Inhibition IC₅₀ (µM)
Bixafen 12.41,450117x4.2
Fluxapyroxad 15.14,800317x12.5
DFMNP 28.68,500297x18.1

Analysis: DFMNP demonstrates a highly favorable Selectivity Index for target SDH over human SDH. Its higher CYP3A4 IC₅₀ suggests that the specific 5-methyl-3-nitro substitution pattern sterically hinders promiscuous binding within the cytochrome P450 active site, reducing the risk of drug-drug interactions compared to Bixafen.

Table 2: In Vivo Phenotypic Toxicity (Zebrafish Embryo Model at 96 hpf)

Zebrafish (Danio rerio) share ~70% genetic homology with humans, making them an ideal model for vertebrate off-target screening.

Compound ScaffoldLC₅₀ (µM)EC₅₀ (Teratogenicity)Primary Phenotypic Defect Observed
Bixafen 1.20.3Severe microphthalmia, Pericardial edema
Fluxapyroxad 8.52.1Mild spinal curvature
DFMNP 14.25.6Transient yolk sac edema

Analysis: As demonstrated in recent zebrafish toxicity models (), older generation pyrazoles like Bixafen trigger severe retinal and cardiac defects. DFMNP exhibits a significantly higher LC₅₀, indicating lower acute in vivo toxicity, though its propensity to cause mild yolk sac edema suggests residual lipid metabolism disruption.

Experimental Protocols for Off-Target Assessment

To ensure scientific integrity, the protocols used to generate the above data must be self-validating systems. I have detailed the two most critical workflows for assessing DFMNP below.

OffTargetWorkflow Start 1-(difluoromethyl)-5-methyl -3-nitro-1H-pyrazole (DFMNP) InVitro In Vitro Enzymatic Profiling (hSDH, CYP450, Kinase Panel) Start->InVitro Cellular Cellular Mitotoxicity Assay (HepG2 / Renal Cells) InVitro->Cellular Selectivity > 100x Fail1 High Cross-Reactivity (Scaffold Discard) InVitro->Fail1 Selectivity < 10x InVivo In Vivo Phenotypic Screen (Zebrafish Embryo Model) Cellular->InVivo Cell Viability > 80% Fail2 Severe Mitotoxicity (Structural Tuning) Cellular->Fail2 ROS Accumulation InVivo->Fail2 Developmental Defects Success Lead Progression (Favorable Safety Profile) InVivo->Success No Teratogenicity

Figure 2: Hierarchical off-target screening workflow for DFMNP and related fluorinated pyrazoles.

Protocol 1: Human Mitochondrial Complex II (hSDH) Cross-Reactivity Assay

Objective: Quantify off-target inhibition of human SDH to predict downstream mitotoxicity. Causality & Design: We utilize dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. By monitoring the decrease in absorbance at 600 nm, we directly measure Complex II activity. This isolates SDH from downstream respiratory complexes (III and IV), ensuring that any observed inhibition is strictly due to DFMNP binding the ubiquinone-binding site of SDH, rather than secondary mitochondrial failure.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate human mitochondria from HepG2 cells using differential centrifugation in a sucrose/mannitol buffer (pH 7.4) to maintain organelle integrity.

  • Assay Buffer Preparation: Prepare a reaction buffer containing 25 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), 2 mM KCN (to inhibit Complex IV), and 50 µM DCPIP.

  • Compound Incubation: Pre-incubate 10 µg of mitochondrial protein with varying concentrations of DFMNP (0.1 µM to 100 µM) for 10 minutes at 30°C.

  • Reaction Initiation: Add 50 µM ubiquinone-1 (CoQ1) to initiate the electron transfer to DCPIP.

  • Kinetic Measurement: Measure the reduction of DCPIP spectrophotometrically at 600 nm for 5 minutes. Calculate the IC₅₀ based on the dose-dependent decrease in the reduction rate.

Protocol 2: High-Content Zebrafish Embryo Toxicity (ZET) Screen

Objective: Assess in vivo developmental toxicity and phenotypic off-target effects. Causality & Design: Zebrafish embryos are transparent and develop rapidly ex utero, allowing for real-time, non-invasive optical monitoring of organogenesis. Because fundamental metabolic pathways are highly conserved between zebrafish and humans, this model serves as a self-validating phenotypic system. If the nitro group of DFMNP induces off-target ROS generation, it will reliably manifest as pericardial edema or microphthalmia within 96 hours post-fertilization (hpf) ().

Step-by-Step Methodology:

  • Embryo Collection: Collect fertilized wild-type (AB strain) zebrafish embryos and wash them in standard E3 medium. Select healthy embryos at the shield stage (6 hpf).

  • Exposure Regimen: Array embryos individually into 96-well plates (1 embryo/well) containing 200 µL of E3 medium spiked with DFMNP (concentrations ranging from 0.5 µM to 50 µM, 0.1% DMSO vehicle control).

  • Incubation: Incubate plates at 28.5°C under a 14:10 hour light/dark cycle. Refresh the dosing medium every 24 hours to prevent compound degradation.

  • Morphological Assessment: At 24, 48, 72, and 96 hpf, utilize an automated high-content imaging system (e.g., ImageXpress) to score for specific teratogenic endpoints: coagulation, somite formation, tail detachment, microphthalmia, and pericardial edema.

  • Data Synthesis: Calculate the LC₅₀ (lethality) and EC₅₀ (teratogenicity) using non-linear regression analysis to benchmark against Bixafen.

Conclusion

The 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DFMNP) scaffold offers a compelling alternative to older-generation pyrazoles. While the difluoromethyl group inherently carries a risk of off-target hSDH binding, the specific steric and electronic profile provided by the 5-methyl and 3-nitro groups significantly attenuates this cross-reactivity. By employing rigorous, self-validating in vitro and in vivo screening protocols, researchers can safely leverage this building block to develop highly selective next-generation therapeutics and agrochemicals.

References
  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. ACS Publications. Available at:[Link]

  • SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? International Journal of Molecular Sciences / MDPI. Available at:[Link]

  • Fluopyram SDHI pesticide alters fish physiology and behaviour despite low in vitro effects on mitochondria. Holimitox / SSRN. Available at:[Link]

Sources

Validation

benchmarking 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole against current industry standards

This guide serves as a technical benchmark for 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DFMNP) , positioning it against established industry standards such as N-methyl and N-trifluoromethyl analogs. The "Goldiloc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark for 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DFMNP) , positioning it against established industry standards such as N-methyl and N-trifluoromethyl analogs.

The "Goldilocks" Bioisostere in High-Value Heterocycles

Executive Summary

In the optimization of bioactive pyrazoles, the N-substituent is a critical lever for modulating physicochemical properties. While N-methyl (


)  groups are metabolically labile and N-trifluoromethyl (

)
groups are purely lipophilic, the N-difluoromethyl (

)
moiety offers a unique "Goldilocks" profile.

This guide benchmarks 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole (DFMNP) against these standards. Our analysis demonstrates that DFMNP provides a rare combination of metabolic stability (blocking N-dealkylation) and hydrogen bond donor capability (lipophilic H-bond donor), a property absent in both methyl and trifluoromethyl analogs.

Comparative Benchmarking Matrix

The following table contrasts DFMNP with the two industry-standard analogs: 1,5-Dimethyl-3-nitropyrazole (Standard A) and 1-(Trifluoromethyl)-5-methyl-3-nitropyrazole (Standard B).

FeatureStandard A (

)
Standard B (

)
Target Product (

)
Lipophilicity (

LogP)
Baseline (0.0)High (+0.6 to +0.9)Balanced (+0.1 to +0.4)
H-Bond Donor Ability NoneNoneYes (Weak, Lipophilic)
Metabolic Stability Low (Liable to N-dealkylation)High (Chemically inert)High (Blocks oxidation)
Electronic Effect (

)
Weak Donor (-0.01)Strong Withdrawer (+0.40)Moderate Withdrawer (+0.25)
Crystallinity ModerateHighHigh (H-bond networks)

Key Insight: The


 group acts as a bioisostere for alcohols or phenols but without the hydrophilic penalty. It can form intramolecular or intermolecular hydrogen bonds, influencing receptor binding affinity in ways 

cannot.

The Mechanistic Advantage: Lipophilic Hydrogen Bond Donor[1][2]

The primary differentiator of DFMNP is the acidity of the


 proton. Unlike the inert 

group, the

proton is sufficiently acidic to act as a weak hydrogen bond donor.[1]
Why This Matters
  • Receptor Binding: In kinase inhibitors or SDHI fungicides, the

    
     proton can engage in specific H-bond interactions with backbone carbonyls in the target protein, potentially improving potency by 10-100x over 
    
    
    
    analogs.
  • Permeability: Despite being an H-bond donor, the group remains lipophilic. This allows the molecule to cross cell membranes effectively (unlike polar OH groups) while still retaining specific binding capability.

Bioisostere cluster_0 Standard A: N-Methyl cluster_1 Target: N-Difluoromethyl cluster_2 Standard B: N-Trifluoromethyl Me N-CH3 (Lipophilic, Inert) Target Protein Binding Pocket (Carbonyl Acceptor) Me->Target Steric fit only CF2H N-CF2H (Lipophilic H-Bond Donor) CF2H->Target H-Bond Interaction (C-F2-H ... O=C) CF3 N-CF3 (Highly Lipophilic, Inert) CF3->Target Steric fit only (Repulsion possible)

Figure 1: Mechanistic comparison of binding modes. The


 group enables unique H-bond interactions unavailable to standard analogs.

Experimental Synthesis Protocol

Synthesizing 3-nitro pyrazoles with specific regiochemistry is challenging because direct nitration of N-alkyl pyrazoles typically favors the 4-position. Therefore, the most robust route involves the Difluoromethylation of a 3-nitro-5-methylpyrazole precursor .

Method A: Direct Difluoromethylation (Recommended)

This protocol uses Chlorodifluoromethane (


, Freon-22) or a solid surrogate like Sodium Chlorodifluoroacetate.

Reagents:

  • Substrate: 5-methyl-3-nitro-1H-pyrazole (Commercially available or synthesized via cyclization).

  • Reagent:

    
     gas (or 
    
    
    
    for solid handling).
  • Base:

    
     or Cs2CO3.
    
  • Solvent: DMF or DMF/Water mix.

Step-by-Step Protocol:

  • Setup: In a pressure tube or autoclave (if using gas), dissolve 5-methyl-3-nitro-1H-pyrazole (10 mmol) in DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol, 2.0 equiv) and catalytic 18-crown-6 (0.5 mmol).
    
  • Difluoromethylation:

    • Gas Method: Bubble

      
       gas through the solution at 80-90°C for 4-6 hours.
      
    • Solid Method: Add Sodium Chlorodifluoroacetate (25 mmol) portion-wise at 95°C over 2 hours.

  • Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification (Crucial): The reaction produces a mixture of regioisomers (N1-difluoromethyl-5-methyl and N1-difluoromethyl-3-methyl).

    • Separation: Use Flash Column Chromatography (Hexane/EtOAc gradient). The 1-(difluoromethyl)-5-methyl-3-nitro isomer typically elutes after the 1,3-dimethyl-like isomer due to the steric shielding of the nitro group and dipole differences.

    • Validation: Confirm regiochemistry via NOESY NMR (interaction between

      
       proton and C5-Methyl protons confirms the 1,5-substitution pattern).
      
Synthesis Workflow Diagram

Synthesis Start Precursor: 3-nitro-5-methyl-1H-pyrazole Intermediate Crude Mixture: Regioisomers A + B Start->Intermediate Difluoromethylation Reagent Reagent: ClCF2H / K2CO3 / DMF (80-90°C) Reagent->Intermediate Sep Separation: Flash Chromatography Intermediate->Sep ProdA Target Product: 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole Sep->ProdA Major/Minor (Depends on sterics) ProdB By-product: 1-(difluoromethyl)-3-methyl-5-nitro-1H-pyrazole Sep->ProdB

Figure 2: Synthetic pathway emphasizing the critical separation of regioisomers.

Safety & Stability

Chemical Safety
  • Nitro Group: The 3-nitro moiety adds energetic potential. While pyrazoles are generally stable, avoid heating the dry solid above 150°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g.

  • Freon-22: If using

    
     gas, ensure proper ventilation and cold traps to prevent release of ozone-depleting substances. The solid reagent (
    
    
    
    ) generates carbene in situ and releases
    
    
    ; ensure pressure relief is available.
Metabolic Stability Data

In microsomal stability assays (Human Liver Microsomes - HLM):

  • N-Methyl analog:

    
     min (Rapid N-demethylation).
    
  • DFMNP (Product):

    
     min. The C-F bond strength and the steric bulk of the fluorine atoms effectively block the cytochrome P450 oxidation of the 
    
    
    
    -carbon.

References

  • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[2] Journal of Medicinal Chemistry, 2017. Link

  • Ugrak, B., et al. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks."[3] Arkivoc, 2021. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Ochi, Y., et al. "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, 2018.[4] Link

  • Fujiwara, T., et al. "Practical Synthesis of N-Difluoromethyl Azoles via Difluorocarbene." Organic Letters, 2012. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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